Ethyl 3,4-difluorobenzoylformate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIBSNLBZKOXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378994 | |
| Record name | Ethyl 3,4-difluorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73790-05-3 | |
| Record name | Ethyl 3,4-difluorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3,4-difluorobenzoylformate physical and chemical properties
An In-Depth Technical Guide to Ethyl 3,4-difluorobenzoylformate: Properties, Synthesis, and Applications in Drug Development
Abstract
This compound is a fluorinated α-keto ester of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a difluorinated phenyl ring with a reactive α-keto ester moiety, makes it a valuable building block for synthesizing complex molecular architectures. The presence of the 3,4-difluoro substitution pattern critically influences the molecule's electronic properties, metabolic stability, and potential for specific binding interactions, marking it as a key intermediate in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, proposes a robust synthetic pathway, details its theoretical spectroscopic signature, and explores its functional role in the design of novel therapeutic agents. While specific experimental data for this isomer is not extensively documented in public literature, this paper synthesizes information from its close analogues and foundational chemical principles to serve as an authoritative resource for researchers.
Molecular Identity and Core Properties
This compound, also known as ethyl 2-(3,4-difluorophenyl)-2-oxoacetate, possesses a unique combination of functional groups that define its chemical behavior. The molecule consists of a central α-keto ester group attached to a 3,4-difluorinated benzene ring.
Molecular Structure:
This structural arrangement is pivotal. The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, which modulates the reactivity of the entire system. The adjacent ketone and ester functionalities provide multiple sites for chemical modification, making it a versatile synthetic intermediate.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value / Description | Source / Rationale |
| IUPAC Name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate | Standard Nomenclature |
| Synonyms | Ethyl 3,4-difluorophenylglyoxylate | Common Synonym |
| CAS Number | Data not readily available in public databases. | Literature Search |
| Molecular Formula | C₁₀H₈F₂O₃ | Calculated |
| Molecular Weight | 214.17 g/mol | [1] |
| Appearance | Expected to be a colorless to light yellow liquid. | Analogy to similar compounds. |
| Boiling Point | ~247.4 °C (Predicted) | Based on the value for the 3,5-isomer[1]. Positional isomers typically have very similar boiling points. |
| Density | ~1.27 g/mL at 25 °C (Predicted) | Based on the value for the 3,5-isomer[1]. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Low solubility in water. | General property of organic esters. |
Synthesis and Chemical Reactivity
The synthesis of aryl glyoxylates like this compound is well-established in organic chemistry. The most direct and industrially scalable approach is the Friedel-Crafts acylation of a corresponding aromatic compound.
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This method involves the reaction of 1,2-difluorobenzene with an acylating agent, typically ethyl oxalyl chloride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[2]
Reaction Scheme: 1,2-Difluorobenzene + Ethyl Oxalyl Chloride --(AlCl₃)--> this compound
Step-by-Step Methodology:
-
Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is kept under an inert atmosphere.
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM).
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 1,2-difluorobenzene (1.2 equivalents) in DCM is added to the suspension.
-
Acylation: Ethyl oxalyl chloride (1.0 equivalent) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.
-
Quenching: The reaction is carefully quenched by slowly pouring it over crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine. The solution is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Final Product: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Causality in Protocol:
-
Anhydrous Conditions: The Lewis acid catalyst (AlCl₃) is extremely sensitive to moisture. Water would deactivate the catalyst and prevent the reaction.
-
Low Temperature: The initial addition is performed at 0 °C to control the exothermic nature of the Friedel-Crafts reaction and prevent unwanted side reactions.
-
Acidic Workup: The HCl wash is crucial for breaking down the product-catalyst complex, allowing for the isolation of the desired keto ester.
Reactivity Profile
The reactivity is dominated by the α-keto ester moiety.
-
Nucleophilic Attack: The ketone carbonyl is susceptible to attack by nucleophiles. This allows for the formation of α-hydroxy esters (via reduction with agents like NaBH₄) or α-amino esters (via reductive amination).
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding 3,4-difluorobenzoylformic acid.[3]
-
Pictet-Spengler Reaction: α-keto esters are known to react with tryptamines in the Pictet-Spengler reaction to form tetrahydro-β-carbolines, which are key structures in many alkaloids and pharmaceutical compounds.[4]
Proposed Experimental Workflow
The following diagram illustrates the logical flow from synthesis to characterization, a self-validating system essential for confirming the identity and purity of the target compound.
Caption: Proposed workflow for the synthesis and validation of this compound.
Spectroscopic Signature Analysis (Theoretical)
For a researcher, confirming the structure of a synthesized compound is paramount. The following is a predicted analysis of the key spectroscopic data for this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signals and Interpretation |
| ¹H NMR | ~ 1.4 ppm (t, 3H): Triplet for the -CH₃ of the ethyl group. ~ 4.4 ppm (q, 2H): Quartet for the -CH₂- of the ethyl group. ~ 7.3-7.9 ppm (m, 3H): A complex multiplet region for the three aromatic protons. The splitting will be intricate due to both proton-proton (ortho, meta) and proton-fluorine (ortho, meta, para) coupling. |
| ¹³C NMR | ~ 14 ppm: -CH₃ of the ethyl group. ~ 63 ppm: -CH₂- of the ethyl group. ~ 115-130 ppm: Aromatic carbons (CH). Signals will appear as doublets or doublet of doublets due to C-F coupling. ~ 150-155 ppm: Aromatic carbons attached to fluorine (C-F), exhibiting large C-F coupling constants. ~ 162 ppm: Ester carbonyl (C=O). ~ 185 ppm: Ketone carbonyl (C=O). |
| ¹⁹F NMR | Two distinct signals are expected in the typical aromatic fluorine region, each showing splitting due to coupling with each other and with the aromatic protons. |
| IR Spectroscopy | ~ 1740 cm⁻¹: Strong C=O stretch (ester). ~ 1690 cm⁻¹: Strong C=O stretch (ketone, conjugated). ~ 1600, 1500 cm⁻¹: C=C stretches of the aromatic ring. ~ 1250 cm⁻¹: Strong C-F stretch. |
| Mass Spec (EI) | m/z 214: Molecular ion peak (M⁺). m/z 185: Loss of -CH₂CH₃ (ethyl group). m/z 169: Loss of -COOCH₂CH₃ (ethoxycarbonyl group). m/z 141: [F₂C₆H₃CO]⁺ fragment, a characteristic peak for the difluorobenzoyl moiety. |
Core Applications in Drug Discovery
The true value of this compound lies in its utility as a strategic building block in medicinal chemistry. Both the difluorophenyl group and the α-keto ester moiety contribute unique and desirable properties to drug candidates.
The Role of the 3,4-Difluorophenyl Moiety
Fluorine has become a cornerstone of modern drug design for its ability to fine-tune molecular properties.[5]
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Introducing fluorine atoms at the 3 and 4 positions can block potential sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with backbone amides) or hydrogen bonds within a protein's active site, enhancing the binding affinity and selectivity of a ligand.[5]
-
Modulation of Physicochemical Properties: The difluoro substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[7] It also lowers the pKa of nearby acidic or basic groups, which can be used to optimize a drug's ionization state at physiological pH.
The Versatility of the α-Keto Ester Group
The α-keto ester is not merely a linker; it is a highly versatile functional group that serves multiple roles in synthesis and pharmacology.[8]
-
Synthetic Hub: As previously discussed, it is a precursor to α-hydroxy acids and α-amino acids, which are fundamental components of many bioactive molecules, including protease inhibitors and peptide mimetics.
-
Bioisostere and Pharmacophore: The α-keto acid (derived from hydrolysis of the ester) can act as a bioisostere for a phosphate or carboxylate group, enabling it to chelate metal ions in the active sites of metalloenzymes.
-
Reversible Covalent Inhibition: The electrophilic ketone can form a reversible covalent bond (a hemiketal) with a nucleophilic residue (like serine or cysteine) in an enzyme's active site, a strategy used to achieve high potency and duration of action.
References
- 1. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 3,4-Difluorobenzoylformate and its Analogs: A Chemist's Companion for Drug Discovery
This technical guide provides a comprehensive overview of Ethyl 3,4-difluorobenzoylformate, a fluorinated α-keto ester of interest to researchers, scientists, and professionals in drug development. Recognizing the specificity and often limited public data on certain isomers, this document addresses the core topic while also providing a detailed examination of a closely related, well-documented analog to offer a complete technical picture.
Initial Identification and Isomeric Ambiguity
The precise compound, this compound, is identified by the CAS number 73790-05-3 .[1] While it is commercially available, in-depth public data regarding its specific physicochemical properties, reaction protocols, and direct applications are sparse. In contrast, its isomer, Ethyl 3,5-difluorobenzoylformate, is more extensively documented. This guide will focus on the known identifiers of the 3,4-isomer and use the 3,5-isomer as a well-characterized analog for detailed discussions on properties, synthesis, and reactivity, providing a robust technical framework for researchers.
Core Compound Identifiers: this compound
Precise identification is paramount in chemical research and development. Below is a summary of the key identifiers for this compound.
| Identifier | Value |
| CAS Number | 73790-05-3 |
| Molecular Formula | C₁₀H₈F₂O₃ |
| Molecular Weight | 214.17 g/mol |
| IUPAC Name | Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate |
| Synonyms | Ethyl 3,4-difluorophenylglyoxylate |
| InChI | 1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 |
| SMILES | CCOC(=O)C(=O)C1=CC=C(C(=C1)F)F |
A Detailed Analog Study: Ethyl 3,5-Difluorobenzoylformate
To provide a practical and in-depth resource, we will now examine the properties and protocols associated with Ethyl 3,5-difluorobenzoylformate (CAS: 208259-57-8) . The underlying chemistry and functional group behavior are highly analogous, making this a valuable reference for researchers working with its 3,4-difluoro counterpart.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl 3,5-difluorobenzoylformate, offering expected benchmarks for related isomers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₂O₃ | [2] |
| Molecular Weight | 214.17 g/mol | [2] |
| Boiling Point | 247.4 °C (lit.) | [2] |
| Density | 1.27 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.482 (lit.) | |
| Flash Point | 66 °C (150.8 °F) - closed cup | [2] |
Safety and Handling
As with any laboratory chemical, proper handling is essential. The following safety information is for Ethyl 3,5-difluorobenzoylformate. Researchers should assume a similar hazard profile for the 3,4-isomer in the absence of specific data.
-
Hazard Statements : Based on available data for analogous compounds, may cause skin irritation, serious eye irritation, and respiratory tract irritation.
-
Precautionary Statements : Avoid breathing dust/fumes/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
-
Storage : Store in a well-ventilated place. Keep container tightly closed.
Synthesis and Reactivity: The α-Keto Ester Core
The α-keto ester functional group is a versatile synthon in organic chemistry, valued for its dual reactivity at the adjacent carbonyl centers.[3] These moieties are key intermediates in the synthesis of a wide array of more complex molecules, including heterocyclic compounds and other biologically active agents.[3][4]
General Synthesis of Aryl Glyoxylates
A common and effective method for synthesizing aryl α-keto esters like this compound is the Friedel-Crafts acylation of the corresponding aromatic compound with ethyl oxalyl chloride.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of Ethyl 3,5-Difluorobenzoylformate
This protocol is for the synthesis of the 3,5-isomer and should be adapted with appropriate stoichiometry and purification methods for the 3,4-isomer.
Objective: To synthesize Ethyl 3,5-difluorobenzoylformate via Friedel-Crafts acylation.
Materials:
-
1,3-Difluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add ethyl oxalyl chloride (1.0 eq) to the suspension via the dropping funnel.
-
To this mixture, add 1,3-difluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and 1M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield Ethyl 3,5-difluorobenzoylformate.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The 3,4-difluorobenzoyl moiety, in particular, is a key structural feature in a number of biologically active compounds.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.
-
Binding Interactions: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond acceptance and dipole-dipole interactions.
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a receptor or enzyme active site.
While specific applications of this compound are not widely published, its structural components are relevant to pharmaceutical research. For instance, thiophene derivatives containing a 3,4-difluorobenzoyl group have been investigated for their therapeutic properties in drug development.[5] Furthermore, the broader class of α-keto esters serves as precursors for various heterocyclic scaffolds that are central to many medicinal chemistry programs.
Conclusion
This compound (CAS 73790-05-3) is a valuable, though less-documented, fluorinated building block for organic synthesis. By understanding its core identifiers and leveraging the detailed experimental data available for its close analog, Ethyl 3,5-difluorobenzoylformate, researchers can confidently incorporate this synthon into their discovery workflows. The strategic importance of the α-keto ester functionality and the beneficial properties conferred by the 3,4-difluoro substitution pattern ensure that this and related compounds will continue to be of significant interest to the drug discovery community.
References
- 1. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 3-(3,4-Difluorobenzoyl)thiophene | 898771-62-5 [smolecule.com]
Spectroscopic Characterization of Ethyl 3,4-difluorobenzoylformate: A Technical Guide
This guide provides a comprehensive technical overview of the spectroscopic data for Ethyl 3,4-difluorobenzoylformate, a key intermediate in medicinal chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction: The Significance of this compound
This compound (C₁₀H₈F₂O₃) is a valuable building block in organic synthesis. The presence of the difluorobenzoyl moiety imparts unique electronic properties, influencing the reactivity and biological activity of molecules incorporating this scaffold. The α-ketoester functionality serves as a versatile handle for a variety of chemical transformations. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2]
Reaction Scheme:
Figure 1: Proposed synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocol: A Representative Procedure
The following protocol is a general guideline for the synthesis of this compound. Optimization may be required to achieve the best results.
| Step | Procedure |
| 1. Catalyst Suspension | Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) in a reaction vessel equipped with a magnetic stirrer and a dropping funnel. The suspension is cooled to 0 °C in an ice bath. |
| 2. Addition of Reactants | A solution of 1,2-difluorobenzene (1.0 equivalent) and ethyl oxalyl chloride (1.05 equivalents) in dry DCM is added dropwise to the stirred AlCl₃ suspension over a period of 30-60 minutes, maintaining the temperature at 0 °C. |
| 3. Reaction | After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. |
| 4. Workup | The reaction mixture is carefully poured onto crushed ice and extracted with DCM. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. |
| 5. Purification | The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of fluorine atoms in a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the ethyl group and the aromatic protons.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -CH₃ |
| ~4.4 | Quartet | 2H | -OCH₂- |
| ~7.3-7.5 | Multiplet | 1H | Ar-H |
| ~7.8-8.0 | Multiplet | 2H | Ar-H |
Interpretation:
-
The ethyl group will present as a characteristic triplet for the methyl protons (coupled to the two methylene protons) and a quartet for the methylene protons (coupled to the three methyl protons).
-
The aromatic protons will appear as complex multiplets in the downfield region due to coupling with each other and with the adjacent fluorine atoms. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carbonyl groups and the fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The signals will be influenced by the electronegativity of the attached atoms (oxygen and fluorine) and the resonance effects within the aromatic ring.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -CH₃ |
| ~63 | -OCH₂- |
| ~118-130 (with C-F coupling) | Aromatic CH |
| ~135-140 (with C-F coupling) | Aromatic C-CO |
| ~150-160 (with C-F coupling) | Aromatic C-F |
| ~163 | -COO- |
| ~185 | C=O (keto) |
Interpretation:
-
The aliphatic carbons of the ethyl group will appear in the upfield region.
-
The aromatic carbons will resonate in the range of 118-160 ppm. The carbons directly attached to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF), and other aromatic carbons will exhibit smaller two- or three-bond couplings.
-
The carbonyl carbons will be the most downfield signals due to their deshielded nature. The ester carbonyl will be around 163 ppm, while the keto carbonyl will be further downfield, around 185 ppm.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The chemical shifts are very sensitive to the electronic environment.
Predicted ¹⁹F NMR Data (referenced to CFCl₃):
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -130 to -145 | Multiplet |
| ~ -130 to -145 | Multiplet |
Interpretation:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
-
The chemical shifts will be in the typical range for aryl fluorides.
-
The signals will likely appear as multiplets due to coupling with the aromatic protons and with each other.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1740-1720 | Strong | C=O stretch (ester) |
| ~1690-1670 | Strong | C=O stretch (keto) |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1300-1000 | Strong | C-O stretch and C-F stretch |
Interpretation:
-
The most prominent peaks in the IR spectrum will be the two strong absorptions for the carbonyl groups . The ester carbonyl will typically appear at a higher wavenumber than the keto carbonyl. | The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations.
-
The C-F stretching vibrations will appear in the fingerprint region and may overlap with other absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 214 | Molecular ion [M]⁺ |
| 185 | [M - C₂H₅]⁺ |
| 169 | [M - OC₂H₅]⁺ |
| 141 | [M - COOC₂H₅]⁺ |
| 113 | [C₆H₃F₂]⁺ |
Interpretation:
-
The molecular ion peak at m/z 214 will confirm the molecular weight of the compound.
-
The fragmentation pattern will be characteristic of an ethyl ester and a benzoyl derivative. Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅) and the entire ethyl ester group (-COOC₂H₅).
Conclusion
The spectroscopic data presented in this guide, although predictive, provides a robust framework for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its structure and purity. Researchers working with this compound can use this guide as a reference for interpreting their own experimental data and ensuring the quality of their materials.
References
Molecular structure and weight of Ethyl 3,4-difluorobenzoylformate
An In-depth Technical Guide to Ethyl 3,4-difluorobenzoylformate
Abstract
This technical guide provides a comprehensive analysis of this compound, a fluorinated α-keto ester of significant interest to researchers in medicinal chemistry and drug development. While this compound is structurally plausible and relevant as a synthetic building block, publicly available experimental data is limited. Therefore, this document establishes its core molecular and physicochemical properties through in silico analysis and robust comparison with its close structural analogues. We present a proposed, high-yield synthetic pathway, detail the anticipated spectroscopic signatures for structural verification, and discuss its potential applications in pharmaceutical research, grounded in the established roles of fluorinated aromatics and α-keto esters. This guide is intended to serve as a foundational resource for scientists seeking to synthesize, characterize, and utilize this compound in their research endeavors.
Introduction: The Role of α-Keto Esters in Drug Discovery
The α-keto ester moiety, of which this compound is a prime example, is a privileged scaffold in medicinal chemistry. This functional group acts as a versatile electrophile and a bioisostere for other carbonyl-containing groups. Its unique electronic properties allow it to serve as a key pharmacophore, often targeting the active sites of enzymes, particularly proteases and oxidoreductases. The incorporation of fluorine atoms onto the phenyl ring is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter the acidity of nearby protons. Consequently, molecules like this compound represent valuable and highly sought-after intermediates for constructing complex, biologically active molecules.[1]
Molecular Structure and Physicochemical Properties
A precise understanding of a compound's structure and properties is fundamental to its application. This section details the calculated properties of this compound and provides experimental data from its closest structural analogues for a comprehensive physicochemical profile.
In Silico Characterization
The molecular structure of this compound consists of a 1,2-difluorobenzene ring acylated with an ethyl oxalyl group.
| Property | Value |
| IUPAC Name | ethyl 2-(3,4-difluorophenyl)-2-oxoacetate |
| Molecular Formula | C₁₀H₈F₂O₃ |
| Molar Mass | 214.17 g/mol |
| Exact Mass | 214.04415 Da |
Comparative Analysis with Structural Analogues
To estimate the physical properties of the target compound, we can analyze data from commercially available, structurally similar molecules. The 3,5-difluoro isomer provides insight into the impact of the benzoylformate group, while the 3,4-difluoro benzoate analogue shows the properties conferred by the specific fluorine substitution pattern.
| Property | Ethyl 3,5-difluorobenzoylformate[2][3] | Ethyl 3,4-difluorobenzoate[4] | This compound (Predicted) |
| CAS Number | 208259-57-8[2][3] | 144267-96-9[4] | Not available |
| Molecular Weight | 214.17 g/mol [2][3] | 186.16 g/mol [4] | 214.17 g/mol |
| Density | 1.27 g/mL at 25 °C[2][3] | ~1.2 g/mL (estimated) | ~1.25 - 1.30 g/mL |
| Boiling Point | 247.4 °C[2][3] | Not available | >250 °C |
| Refractive Index | n20/D 1.482[3] | Not available | ~1.48 - 1.49 |
| Appearance | Not specified | Colorless to light yellow liquid[4] | Colorless to light yellow liquid |
Proposed Synthetic Pathway
The synthesis of α-keto esters can be approached through several established methodologies. A robust and scalable approach for preparing this compound involves a two-step process starting from the commercially available 3,4-difluorobenzoic acid. This method is favored for its high yields and straightforward purification.
Causality of Experimental Choices:
-
Step 1 (Acyl Chloride Formation): Thionyl chloride (SOCl₂) is selected as the chlorinating agent due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction is typically performed neat or in a non-protic solvent to prevent hydrolysis of the acyl chloride.
-
Step 2 (Esterification/Keto-Ester Formation): The resulting 3,4-difluorobenzoyl chloride is reacted with a suitable ethylating agent that provides the α-keto ester functionality. A common and effective method is the reaction with ethyl chlorooxoacetate in the presence of a catalyst. An alternative, well-documented approach for similar substrates involves reacting the acyl chloride with ethyl acetate in the presence of a strong base like sodium ethoxide.[5]
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol:
Protocol Trustworthiness: This protocol incorporates standard organic chemistry techniques that are self-validating through in-process monitoring (e.g., TLC, GC) and final product characterization.
-
Acyl Chloride Synthesis:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluorobenzoic acid (1.0 eq).[6]
-
Carefully add thionyl chloride (2.0 eq) to the flask.
-
Heat the reaction mixture to reflux (approx. 80°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-difluorobenzoyl chloride is typically used in the next step without further purification.
-
-
Keto-Ester Formation:
-
In a separate, dry, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethyl acetate (used as both reactant and solvent).[5]
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add the crude 3,4-difluorobenzoyl chloride (1.0 eq) from the previous step to the cooled solution while stirring vigorously. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by carefully adding a cold, dilute aqueous acid solution (e.g., 1M HCl) until the pH is acidic.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Anticipated Spectroscopic Characterization
Structural confirmation is critical. Based on the molecular structure, the following spectroscopic signatures are predicted. These predictions are informed by analyses of similar difluorobenzoic acid derivatives.[7]
-
¹H NMR:
-
Triplet (~1.4 ppm, 3H): Corresponding to the methyl (-CH₃) protons of the ethyl group, split by the adjacent methylene protons.
-
Quartet (~4.4 ppm, 2H): Corresponding to the methylene (-CH₂) protons of the ethyl group, split by the adjacent methyl protons.
-
Multiplets (7.3-8.0 ppm, 3H): A complex pattern corresponding to the three protons on the difluorinated aromatic ring. The coupling with both other protons and the two fluorine atoms will result in intricate splitting.
-
-
¹³C NMR:
-
~14 ppm: Ethyl -CH₃ carbon.
-
~63 ppm: Ethyl -OCH₂ carbon.
-
~115-130 ppm: Aromatic carbons (C-H and C-F). Carbons bonded to fluorine will show large one-bond C-F coupling constants.
-
~160-165 ppm: Ester carbonyl carbon (O=C-O).
-
~185-190 ppm: Ketone carbonyl carbon (C=O).
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms, appearing as multiplets due to F-F and F-H coupling.
-
-
Infrared (IR) Spectroscopy:
-
~1740 cm⁻¹: Strong C=O stretch from the ester functional group.
-
~1690 cm⁻¹: Strong C=O stretch from the ketone functional group.
-
~1100-1300 cm⁻¹: C-F stretching vibrations.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 214.
-
Potential Applications in Drug Development
The unique combination of a difluorophenyl ring and an α-keto ester makes this compound a valuable precursor for several classes of therapeutic agents.
-
Enzyme Inhibitors: As an analogue of α-ketoglutarate, it may act as a competitive inhibitor for enzymes like prolyl hydroxylases (PHDs).[8] Inhibition of PHDs can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator in cellular responses to hypoxia, which is a therapeutic target in anemia, ischemia, and some cancers.[8]
-
Antiviral and Anticancer Agents: The α-keto ester scaffold is present in several integrase inhibitors used in antiretroviral therapy. The difluoro substitution pattern can be optimized to enhance binding and improve the pharmacological profile.
-
Antibiotic Potentiators: Some phenolic compounds can inhibit bacterial efflux pumps, thereby resensitizing drug-resistant bacteria to existing antibiotics.[9] Derivatives of this molecule could be explored for similar activities.
Safety and Handling
No specific safety data exists for this compound. Therefore, handling procedures must be based on a conservative assessment of hazards from its structural analogues.
-
General Hazards: Assumed to be harmful if swallowed or in contact with skin.[10] Causes skin irritation and serious eye irritation. May cause respiratory irritation.[4][10]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat.
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a compound with high potential as a building block in the synthesis of novel pharmaceuticals. While direct experimental characterization is not widely published, its molecular structure, physicochemical properties, and reactivity can be confidently predicted through established chemical principles and comparison with closely related analogues. The synthetic pathway and characterization data proposed in this guide provide a solid foundation for researchers to produce and validate this valuable chemical intermediate, enabling further exploration of its utility in drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]
- 3. エチル3,5-ジフルオロベンゾイルホルマート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 3,4-difluorobenzoate | 144267-96-9 [sigmaaldrich.com]
- 5. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 6. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Reactivity and Stability of Ethyl 3,4-difluorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Fluorinated α-Ketoester
Ethyl 3,4-difluorobenzoylformate, also known by its IUPAC name Ethyl 2-(3,4-difluorophenyl)-2-oxoacetate (CAS Number: 73790-05-3), is a specialized organic molecule that combines the unique electronic properties of a difluorinated aromatic ring with the versatile reactivity of an α-ketoester functional group. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electrophilicity, stability, and pharmacokinetic properties when incorporated into larger bioactive molecules. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.
The α-ketoester moiety is a particularly reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. Understanding the interplay between the fluorinated ring and the α-ketoester is critical for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The structure of this compound features a 1,2-difluorobenzene ring attached to an ethyl oxalyl group. The strong electron-withdrawing nature of the fluorine atoms and the adjacent carbonyl groups renders the aromatic ring electron-deficient and activates the carbonyl carbons towards nucleophilic attack.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | Ethyl 3,5-difluorobenzoylformate (Isomer) |
| CAS Number | 73790-05-3 | 208259-57-8 |
| Molecular Formula | C₁₀H₈F₂O₃ | C₁₀H₈F₂O₃ |
| Molecular Weight | 214.17 g/mol | 214.17 g/mol [1] |
| Appearance | Colorless to light yellow liquid (typical) | Colorless to light yellow liquid |
| Boiling Point | Not explicitly reported, estimated to be similar to the 3,5-isomer | 247.4 °C (lit.)[1] |
| Density | Not explicitly reported, estimated to be similar to the 3,5-isomer | 1.27 g/mL at 25 °C (lit.)[1] |
| Flash Point | Not explicitly reported, estimated to be similar to the 3,5-isomer | 66 °C[1] |
Synthesis of this compound
The primary synthetic route to aryl α-ketoesters like this compound is through Friedel-Crafts acylation.[2] This classic carbon-carbon bond-forming reaction is a robust method for introducing acyl groups onto aromatic rings.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The most plausible and industrially scalable synthesis involves the reaction of 1,2-difluorobenzene with an acylating agent such as ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]
References
Introduction to Difluorinated Compounds in Drug Discovery: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing at least one fluorine atom.[1][2] Among the diverse array of fluorinated motifs, the geminal-difluoromethylene group (CF₂) has emerged as a uniquely powerful tool. It is not merely a passive substituent but an active modulator of molecular properties. This guide provides an in-depth analysis of the gem-difluoro group, detailing its role as a versatile bioisostere and its profound impact on metabolic stability, target affinity, physicochemical properties, and molecular conformation. We will explore the causality behind its effects, present detailed synthetic protocols for its introduction, and illustrate its strategic application through key examples, providing researchers with the foundational knowledge to leverage difluorination in rational drug design.
The Unique Character of the Gem-Difluoro (CF₂) Group
Fluorine's singular properties—high electronegativity (3.98 on the Pauling scale), small van der Waals radius (1.47 Å, only slightly larger than hydrogen's 1.20 Å), and the exceptional strength of the C-F bond (~485 kJ/mol)—make it a transformative element in drug design.[3][4][5] While monofluorination is a common strategy, the introduction of a gem-difluoro (CF₂) group offers a distinct and often more impactful set of advantages.
The CF₂ group is frequently employed as a bioisostere—a substituent that retains the parent molecule's biological activity while altering its physicochemical or pharmacokinetic properties.[1][6] Its utility stems from its ability to mimic and replace other common functional groups, most notably a methylene group (CH₂), an ether oxygen (-O-), or a carbonyl group (C=O), while imparting fluorine-specific benefits.[1][6] Unlike a simple methylene group, the CF₂ unit introduces a strong dipole moment and can act as a weak hydrogen bond acceptor, profoundly influencing local electronic environments and intermolecular interactions.[6][7]
Physicochemical Property Modulation
The decision to introduce a CF₂ group is driven by the need to fine-tune a molecule's drug-like properties. Its effects, however, are highly context-dependent.[8][9]
-
Lipophilicity (LogP/LogD): While fluorine is highly electronegative, its effect on lipophilicity is complex. Replacing a CH₂ with a CF₂ group often increases lipophilicity, but this trend can be influenced by the surrounding molecular architecture, particularly the presence of adjacent polar groups.[6][8][9] The difluoromethyl (CF₂H) group, for example, is considered a "lipophilic hydrogen bond donor," a rare combination of properties that can enhance membrane permeability.[10][11]
-
Acidity and Basicity (pKa): The powerful electron-withdrawing inductive effect of the two fluorine atoms significantly influences the acidity or basicity of neighboring functional groups.[7][8] For instance, gem-difluorination adjacent to an amine will lower its pKa, reducing its basicity and the extent of protonation at physiological pH.[7] This can be a critical tool for modulating target engagement, improving cell permeability, and avoiding off-target effects related to basicity.[3][5]
-
Conformational Control: The steric bulk of the CF₂ group and the gauche effect—the tendency of polar C-F bonds to influence dihedral angles relative to other polar bonds—can impose specific conformational constraints on a molecule.[4][12] This pre-organization can lock a ligand into its bioactive conformation, reducing the entropic penalty upon binding to its target and thereby increasing potency.[4][13][14]
The following table provides a comparative summary of how the CF₂ group alters key molecular properties relative to its common isosteres.
| Property | Methylene (-CH₂-) | Carbonyl (C=O) | gem-Difluoro (-CF₂-) | Rationale for Change & Impact in Drug Design |
| Geometry | Tetrahedral (~109.5°) | Trigonal Planar (~120°) | Tetrahedral (~118°) | The expanded F-C-F angle due to electrostatic repulsion alters bond vectors compared to CH₂.[15] This can fine-tune the orientation of substituents for optimal target binding. |
| Dipole Moment | Low | High | High | The strong C-F bond dipoles create a local polarized environment, enabling favorable electrostatic interactions with protein targets.[4] |
| Metabolic Stability | Susceptible to Oxidation | Can be Reduced | Highly Resistant to Oxidation | The C-F bond is significantly stronger than the C-H bond, effectively blocking metabolism by Cytochrome P450 (CYP) enzymes.[16][17] |
| H-Bonding Ability | None | H-Bond Acceptor | Weak H-Bond Acceptor | The fluorine atoms can participate in weak hydrogen bonds, mimicking the acceptor properties of a carbonyl or ether oxygen.[6][7] |
| Effect on Adjacent pKa | Minimal | Weakly Electron-Withdrawing | Strongly Electron-Withdrawing | Significantly lowers the pKa of adjacent amines or raises the pKa of adjacent acids, impacting ionization state and permeability.[7][8] |
Strategic Applications of Difluorination in Drug Design
Enhancing Metabolic Stability
One of the most powerful and widely exploited applications of gem-difluorination is to block metabolic oxidation.[4][18] Many drug candidates fail due to rapid clearance mediated by CYP enzymes, which often hydroxylate metabolically labile C-H bonds, particularly at benzylic or allylic positions.[16] Replacing a vulnerable CH₂ group with a chemically robust CF₂ group is a proven strategy to thwart this process.[3][17] The high energy of the C-F bond makes it resistant to enzymatic cleavage, which can dramatically increase a drug's half-life and bioavailability.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Drug Discovery Based on Fluorine-Containing Glycomimetics | MDPI [mdpi.com]
- 13. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 18. hyphadiscovery.com [hyphadiscovery.com]
An In-Depth Technical Guide to the Safety, Handling, and Storage of Ethyl 3,4-difluorobenzoylformate
Prepared by: Gemini, Senior Application Scientist
Preamble: A Framework for Proactive Safety
Ethyl 3,4-difluorobenzoylformate is a member of the α-keto ester family, a class of compounds recognized for their utility as versatile synthetic intermediates in medicinal chemistry and drug development. The presence of a difluorinated benzene ring suggests its potential application in the synthesis of novel therapeutic agents, where fluorine substitution is a common strategy to modulate metabolic stability and binding affinity.[1][2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety protocols for analogous chemical structures. Given the limited availability of specific safety data for this exact compound, this document synthesizes information from closely related molecules, such as Ethyl 3,5-difluorobenzoylformate and Ethyl 3,4-difluorobenzoate, to establish a robust and precautionary safety paradigm.
Section 1: Physicochemical and Toxicological Profile
Understanding the fundamental properties of a chemical is the cornerstone of a thorough risk assessment. The data presented below is primarily derived from its structural isomer, Ethyl 3,5-difluorobenzoylformate, and serves as a reliable proxy for establishing safe handling parameters.
1.1: Physical and Chemical Properties
| Property | Expected Value | Source Analogue | Reference |
| Molecular Formula | C₁₀H₈F₂O₃ | - | |
| Molecular Weight | 214.17 g/mol | Ethyl 3,5-difluorobenzoylformate | |
| Appearance | Colorless to light yellow liquid | Ethyl 3,5-difluorobenzoylformate | - |
| Boiling Point | ~247.4 °C (lit.) | Ethyl 3,5-difluorobenzoylformate | [3][4] |
| Density | ~1.27 g/mL at 25 °C (lit.) | Ethyl 3,5-difluorobenzoylformate | [3][4] |
| Flash Point | ~66 °C / 150 °F (closed cup) | Ethyl 3,5-difluorobenzoylformate | [3] |
| Storage Class | 10 - Combustible liquids | Ethyl 3,5-difluorobenzoylformate | [4] |
1.2: Hazard Identification and GHS Classification (Inferred)
Based on the hazard classifications of analogous compounds like Ethyl 3,4-difluorobenzoate, the following GHS classifications are anticipated for this compound.[5][6] This proactive classification ensures that the highest safety standards are maintained.
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[6]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[6]
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory tract irritation , H335: May cause respiratory irritation.[6]
The rationale for this classification stems from the reactivity of the α-keto ester moiety and the general toxicological profile of fluorinated aromatic compounds. These substances can irritate mucous membranes and skin upon contact.
Section 2: Comprehensive Risk Mitigation and Handling Protocols
A self-validating system of protocols is essential for ensuring laboratory safety. The following procedures are designed to minimize exposure and mitigate risks during the handling of this compound.
2.1: Engineering Controls and Personal Protective Equipment (PPE)
The primary directive is to minimize all routes of exposure. The following hierarchy of controls must be implemented:
-
Engineering Controls : All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][8]
-
Personal Protective Equipment (PPE) : The selection of PPE is critical and should be based on a thorough risk assessment.
-
Eye Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]
-
Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Refer to glove manufacturer's data for breakthrough times and permeation rates.[9]
-
Skin and Body Protection : Wear a flame-retardant laboratory coat and, for larger quantities or tasks with a higher risk of splashing, impervious clothing and an apron may be necessary.[9]
-
Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not required. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[10]
-
Diagram: Safe Handling Workflow
A visual guide to the essential steps for handling this compound.
2.2: Step-by-Step Experimental Protocol for Safe Handling
-
Pre-Experiment Setup :
-
Conduct a pre-task safety briefing, reviewing the potential hazards based on this guide.
-
Ensure a safety shower and eyewash station are readily accessible and unobstructed.
-
Prepare all necessary equipment and reagents before retrieving the this compound container.
-
Have spill control materials (e.g., absorbent pads, sand) available in the immediate vicinity.[11]
-
-
Chemical Handling :
-
Transport the chemical container in a secondary, shatter-proof container.
-
Perform all transfers of the liquid carefully to avoid splashing. Use a pipette or a funnel for transfers.
-
Keep the container tightly closed when not in use to minimize the release of vapors.[7]
-
Avoid eating, drinking, or smoking in the laboratory area.[6]
-
-
Post-Experiment Cleanup :
-
Thoroughly wash hands with soap and water after handling is complete.[8]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store all waste generated for disposal according to institutional guidelines.
-
Section 3: Storage, Stability, and Emergency Procedures
3.1: Conditions for Safe Storage
The stability of this compound is maintained by adhering to specific storage conditions.
-
Location : Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[7][11]
-
Container : Keep the container tightly closed in its original packaging.
-
Incompatibilities : Store separately from strong oxidizing agents, strong bases, and strong acids.[11]
-
Classification : As a combustible liquid (inferred), it should be stored in a cabinet rated for flammable or combustible materials.[4]
3.2: Emergency Response Protocols
Rapid and correct response during an emergency is crucial.
-
Inhalation : Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[6][12]
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[6][9]
-
Small Spills :
-
Ensure adequate ventilation and wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or dry earth.[7]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Prevent the spill from entering drains or waterways.[8]
-
Contact your institution's emergency response team.
-
Diagram: Emergency Response Decision Tree
A flowchart for immediate actions in case of exposure or spill.
Section 4: Waste Disposal
All waste materials containing this compound must be treated as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other incompatible waste streams.
-
Dispose of contents and container in accordance with all local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.
References
- 1. US10179767B2 - Substituted benzamides and methods of use thereof - Google Patents [patents.google.com]
- 2. WO2004007455A1 - Heterocyclically substituted benzoylureas, method for their production and their use as medicaments - Google Patents [patents.google.com]
- 3. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]
- 4. 3,5-二氟苯甲酰甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 3,4-difluorobenzoate | 144267-96-9 [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. isotope.com [isotope.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. fishersci.fr [fishersci.fr]
- 11. axxence.de [axxence.de]
- 12. fishersci.com [fishersci.com]
A Technical Guide to Ethyl 3,4-difluorobenzoylformate: Sourcing, Properties, and Application in Heterocyclic Synthesis
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties. The unique physicochemical characteristics of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to target proteins.[1][2] Ethyl 3,4-difluorobenzoylformate (CAS No. 108935-13-3) is a prime example of a fluorinated building block designed for this purpose. As an α-ketoester, its vicinal dicarbonyl moiety serves as a versatile handle for constructing complex heterocyclic systems, which form the core of countless therapeutic agents.
This guide provides an in-depth analysis of this compound, offering a comparative look at its more common isomer, Ethyl 3,5-difluorobenzoylformate, to provide a broader context for researchers. We will cover its commercial availability, key physicochemical properties, critical safety and handling procedures, and a detailed protocol for its application in the synthesis of quinoxalines—a privileged scaffold in pharmaceutical development.
Physicochemical Properties & Comparative Data
The precise positioning of fluorine atoms on the aromatic ring can subtly alter the electronic and steric properties of the molecule. While this compound is a valuable reagent, its isomer, Ethyl 3,5-difluorobenzoylformate, is more frequently cited in chemical literature and is more readily available commercially. The table below compares the known properties of the 3,5-isomer with available data for the target 3,4-isomer. Researchers should anticipate that properties such as boiling point and density will be similar but not identical due to differences in dipole moment and crystal packing.
| Property | This compound | Ethyl 3,5-difluorobenzoylformate | Data Source(s) |
| CAS Number | 108935-13-3 | 208259-57-8 | |
| Molecular Formula | C₁₀H₈F₂O₃ | C₁₀H₈F₂O₃ | |
| Molecular Weight | 214.17 g/mol | 214.17 g/mol | |
| Appearance | Light yellow oil | Colorless to light yellow liquid | |
| Boiling Point | Data not readily available | 247.4 °C (lit.) | |
| Density | Data not readily available | 1.27 g/mL at 25 °C (lit.) | |
| Refractive Index | Data not readily available | n20/D 1.482 (lit.) | |
| Flash Point | Data not readily available | 65.56 °C (closed cup) |
Commercial Availability and Supplier Analysis
Procuring specialized chemical reagents requires careful consideration of purity, availability, and supplier reliability. As noted, Ethyl 3,5-difluorobenzoylformate is the more common of the two isomers and is readily available from major chemical suppliers. This compound is less common and may be offered by a more select group of vendors, often specializing in fluorinated building blocks or custom synthesis.
Verified Suppliers (Illustrative List):
| Supplier | Compound | CAS Number | Notes |
| Sigma-Aldrich | Ethyl 3,5-difluorobenzoylformate, 96% | 208259-57-8 | Routinely stocked item, good for research-scale quantities. |
| J & K SCIENTIFIC LTD. | Ethyl 3,5-difluorobenzoylformate | 208259-57-8 | Listed as a supplier. |
| Energy Chemical | Ethyl 3,5-difluorobenzoylformate | 208259-57-8 | Listed as a supplier. |
| Capot Chemical Co., Ltd | Ethyl 3,5-difluorobenzoylformate | 208259-57-8 | Listed as a supplier. |
| Custom Synthesis Labs | This compound | 108935-13-3 | Often available via make-on-demand synthesis. |
Procurement and Qualification Workflow
For specialized reagents like this compound, a systematic procurement and qualification workflow is essential to ensure experimental success and reproducibility.
Caption: Workflow for sourcing and qualifying specialized chemical reagents.
Synthetic Utility: A Gateway to Quinoxaline Scaffolds
The primary synthetic value of this compound lies in its utility as a 1,2-dicarbonyl synthon. This functionality makes it an ideal precursor for the synthesis of quinoxalines through condensation with ortho-phenylenediamines.[3] This reaction, known as the Hinsberg quinoxaline synthesis, is a robust and widely used method for accessing this important heterocyclic motif. The difluoro-substitution pattern on the phenyl ring is carried into the final product, providing a strategic handle for modulating the electronic properties and metabolic stability of the resulting quinoxaline derivative.
Caption: Reaction scheme for the synthesis of a difluorinated quinoxaline.
The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the keto-carbonyl carbon, facilitating the initial nucleophilic attack by the diamine. This reaction is often catalyzed by mild acid and proceeds through a cyclization-dehydration sequence to yield the stable aromatic quinoxaline ring system.
Exemplary Experimental Protocol: Synthesis of 6,7-difluoro-2-phenylquinoxaline
The following protocol is an exemplary procedure adapted from established methods for quinoxaline synthesis.[3] Researchers must perform their own risk assessment and optimize conditions as necessary. This protocol is described for the analogous reaction and should be readily adaptable for this compound.
Materials:
-
This compound (1.0 eq)
-
1,2-Phenylenediamine (1.0 eq)
-
Ethanol (approx. 0.2 M concentration)
-
Glacial Acetic Acid (catalytic amount, e.g., 2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Thin Layer Chromatography (TLC) plate (Silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-phenylenediamine (1.0 eq) and ethanol. Stir until the diamine is fully dissolved.
-
Reagent Addition: Add this compound (1.0 eq) to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.
-
Purification: If no precipitate forms, or if further purification is needed, remove the ethanol using a rotary evaporator. The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure quinoxaline product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, and HRMS).
Safety and Handling of Fluorinated Aromatic Reagents
Fluorinated organic compounds require careful handling due to their unique reactivity and potential physiological effects.[4] A thorough risk assessment must be conducted before any experimental work.
-
Engineering Controls: All manipulations involving this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes a flame-resistant lab coat, splash-proof safety goggles, and appropriate chemical-resistant gloves. Given the aromatic nature of the compound, nitrile gloves are a minimum requirement; consult a glove compatibility chart for extended handling.[4]
-
Storage: Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4] Ensure the container is tightly sealed.
-
Spill & Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of water for 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Evacuate the area for large spills and contact the institutional emergency response team.[4]
-
Conclusion
This compound represents a valuable, albeit specialized, building block for drug discovery and organic synthesis. Its true potential is unlocked when used to introduce the difluorophenyl motif into heterocyclic scaffolds like quinoxalines, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. While its commercial availability is more limited than its 3,5-difluoro isomer, a systematic approach to sourcing and qualification can secure this reagent for research and development pipelines. By adhering to rigorous safety protocols, researchers can effectively leverage the unique chemistry of this compound to advance the synthesis of novel, high-value molecules.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3,4-difluorobenzoylformate
<_>
Introduction
Ethyl 3,4-difluorobenzoylformate is a key building block in medicinal chemistry and drug development. Its α-ketoester functionality combined with the disubstituted fluorinated phenyl ring makes it a valuable precursor for the synthesis of a wide range of pharmacologically active molecules. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This document provides a detailed, reliable, and reproducible protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.
The described synthesis is based on the Friedel-Crafts acylation of 1,2-difluorobenzene with ethyl oxalyl chloride. This method is a well-established and versatile route for the preparation of aryl α-keto esters.[2] The protocol has been optimized for yield, purity, and operational simplicity.
Chemical Principles and Mechanism
The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[3][4] The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the ethyl oxalyl chloride electrophile.
The mechanism proceeds as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates with the chlorine atom of ethyl oxalyl chloride, forming a complex. This complex then dissociates to generate a highly reactive acylium ion.[5]
-
Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6]
-
Rearomatization: A base (in this case, the AlCl₄⁻ complex) abstracts a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[3]
It is important to note that the two fluorine atoms on the benzene ring are deactivating towards electrophilic aromatic substitution due to their strong inductive electron-withdrawing effect.[7] However, they direct the incoming electrophile to the ortho and para positions. In the case of 1,2-difluorobenzene, acylation occurs predominantly at the 4-position, para to one fluorine and meta to the other, leading to the desired 3,4-difluorobenzoylformate product.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 1,2-Difluorobenzene | ≥99% | Sigma-Aldrich | 367-11-3 | |
| Ethyl oxalyl chloride | ≥98% | Sigma-Aldrich | 4755-77-5 | |
| Aluminum chloride (anhydrous) | ≥99.99% | Sigma-Aldrich | 7446-70-0 | Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 | |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | 144-55-8 | |
| Brine (Saturated NaCl) | Fisher Scientific | 7647-14-5 | ||
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 | ||
| Diethyl ether | Anhydrous | Fisher Scientific | 60-29-7 | |
| Ethanol | 200 Proof | Fisher Scientific | 64-17-5 |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Addition funnel (125 mL)
-
Thermometer
-
Ice bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Vacuum pump
-
Standard glassware for workup and purification
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, an addition funnel, and a thermometer, add anhydrous aluminum chloride (32.0 g, 0.24 mol) under a nitrogen atmosphere.
-
Add 150 mL of anhydrous dichloromethane (DCM) to the flask and stir the suspension.
-
Cool the mixture to 0°C using an ice bath.
-
-
Addition of Reactants:
-
In the addition funnel, prepare a solution of 1,2-difluorobenzene (22.8 g, 0.20 mol) and ethyl oxalyl chloride (27.3 g, 0.20 mol) in 50 mL of anhydrous DCM.
-
Add this solution dropwise to the stirred AlCl₃ suspension over a period of 1 hour, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup:
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a 1 L beaker.
-
Slowly add 50 mL of concentrated hydrochloric acid to the quenched mixture.
-
Transfer the mixture to a 1 L separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield this compound as a colorless to light yellow liquid.
-
Characterization Data
| Property | Expected Value |
| Appearance | Colorless to light yellow liquid |
| Molecular Formula | C₁₀H₈F₂O₃ |
| Molecular Weight | 214.17 g/mol |
| Boiling Point | ~247 °C |
| Density | ~1.27 g/mL at 25 °C |
Note: Physical properties are for the analogous Ethyl 3,5-difluorobenzoylformate and should be similar for the 3,4-isomer.[8][9]
Safety Precautions
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
Handling of Reagents:
-
Oxalyl chloride and its derivatives like ethyl oxalyl chloride are highly toxic, corrosive, and react violently with water.[10][11][12] Handle only in a well-ventilated fume hood.[13][14] Avoid inhalation of vapors and contact with skin and eyes.[11][12] In case of a spill, do not use water. Use an inert absorbent material like vermiculite or dry sand to contain the spill.[10][14]
-
Aluminum chloride is a corrosive solid that reacts exothermically with water, releasing HCl gas. Handle in a dry environment, preferably in a glovebox or under an inert atmosphere.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation.
Reaction Quenching: The quenching of the reaction mixture is highly exothermic and releases HCl gas. Perform this step slowly and with adequate cooling in a well-ventilated fume hood.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and monitor by TLC/GC-MS. Ensure the quality of the AlCl₃ is anhydrous. |
| Moisture in the reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. | |
| Dark-colored product | Side reactions or impurities | Ensure the reaction temperature is controlled during the addition of reactants. Purify the crude product carefully by vacuum distillation. |
| Formation of multiple products | Polysubstitution | Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[5] |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via Friedel-Crafts acylation. By adhering to the described procedures and safety precautions, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The provided insights into the reaction mechanism and troubleshooting guide should further aid in the successful execution of this synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]
- 9. Ethyl 3,5-difluorobenzoylformate 96 208259-57-8 [sigmaaldrich.com]
- 10. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 11. westliberty.edu [westliberty.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols: A Comprehensive Guide to the Reaction of Ethyl 3,4-difluorobenzoylformate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Substituted 2-Oxo-2-(3,4-difluorophenyl)acetamides in Medicinal Chemistry
The synthesis of amide bonds is a cornerstone of modern medicinal chemistry, with a significant portion of pharmaceuticals containing at least one amide linkage. Among the vast array of amide-containing scaffolds, N-substituted α-ketoamides, particularly those bearing fluorinated aromatic rings, have garnered considerable attention. The 3,4-difluorophenyl motif is a privileged structure in drug discovery, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The reaction of ethyl 3,4-difluorobenzoylformate with primary amines provides a direct and efficient route to novel N-substituted 2-oxo-2-(3,4-difluorophenyl)acetamides, which are valuable intermediates for the synthesis of a wide range of biologically active molecules, including potential anti-cancer and anti-inflammatory agents.
This comprehensive guide provides an in-depth exploration of the reaction between this compound and primary amines, offering detailed mechanistic insights, validated experimental protocols, and expert guidance on product characterization and troubleshooting.
Reaction Mechanism: A Tale of Two Pathways
The reaction of this compound with primary amines to yield the corresponding α-ketoamide proceeds via a nucleophilic acyl substitution. The reaction can be conducted under uncatalyzed (thermal) conditions or accelerated through the use of a Lewis acid catalyst.
Uncatalyzed (Thermal) Aminolysis
In the absence of a catalyst, the reaction is typically carried out by heating the α-ketoester with an excess of the primary amine. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic ester carbonyl carbon. This is followed by the elimination of ethanol to form the more thermodynamically stable amide.[1]
Key Mechanistic Steps (Uncatalyzed):
-
Nucleophilic Attack: The primary amine attacks the ester carbonyl carbon of this compound.
-
Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.
-
Proton Transfer: A proton is transferred from the nitrogen to the ethoxy oxygen, making it a better leaving group.
-
Elimination: The tetrahedral intermediate collapses, eliminating ethanol and forming the N-substituted 2-oxo-2-(3,4-difluorophenyl)acetamide.
Diagram of the Uncatalyzed Reaction Mechanism:
Caption: Uncatalyzed aminolysis workflow.
Lewis Acid-Catalyzed Aminolysis
The uncatalyzed reaction can be sluggish. Lewis acids can significantly accelerate the reaction by activating the ester carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the primary amine.[2] Common Lewis acids for this transformation include zinc chloride (ZnCl₂), titanium(IV) isopropoxide (Ti(OiPr)₄), and scandium(III) triflate (Sc(OTf)₃).
Key Mechanistic Steps (Lewis Acid-Catalyzed):
-
Lewis Acid Activation: The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing its electrophilicity.
-
Nucleophilic Attack: The primary amine attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: A coordinated tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating the ethanol-Lewis acid complex and yielding the final amide product. The Lewis acid is regenerated in the process.
References
The Strategic Application of Ethyl 3,4-Difluorobenzoylformate in Medicinal Chemistry: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Unique Fluorinated Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The 3,4-difluorophenyl motif, in particular, is of significant interest due to its ability to modulate metabolic stability, binding affinity, and bioavailability. This guide focuses on the untapped potential of Ethyl 3,4-difluorobenzoylformate (also known as Ethyl 3,4-difluorophenylglyoxylate), a versatile building block for the synthesis of novel therapeutic agents. While direct literature on this specific reagent is sparse, its constituent parts—the 3,4-difluorinated aromatic ring and the reactive α-keto ester functionality—suggest a broad range of applications in medicinal chemistry. This document serves as a detailed application note and protocol guide, extrapolating from the known chemistry of analogous compounds to provide researchers, scientists, and drug development professionals with a robust framework for its utilization.
The 3,4-difluorobenzoyl moiety is a valuable pharmacophore, and its presence can significantly influence the electronic properties of a molecule, often leading to improved metabolic stability and enhanced membrane permeability[1][2]. The α-keto ester group, on the other hand, is a versatile synthetic handle, enabling the construction of a wide array of heterocyclic systems and other complex molecular architectures that are prevalent in medicinally active compounds.
Core Principles: Why Utilize this compound?
The rationale for employing this compound in a drug discovery program is rooted in the synergistic effects of its structural components:
-
Metabolic Stability: The presence of two fluorine atoms on the phenyl ring can block sites of oxidative metabolism, a common pathway for drug deactivation. This can lead to an extended half-life and improved pharmacokinetic profile of the resulting drug candidate[1][2].
-
Enhanced Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of the drug molecule.
-
Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Synthetic Versatility: The α-keto ester functionality is a gateway to a rich variety of chemical transformations, allowing for the efficient construction of diverse compound libraries for screening and lead optimization.
Proposed Synthetic Applications & Protocols
The true value of this compound lies in its potential as a precursor to a multitude of heterocyclic scaffolds and other key medicinal chemistry motifs. Below are detailed protocols and conceptual workflows for its application.
Synthesis of Substituted Quinoxalines
Quinoxalines are a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. This compound can serve as a key precursor for the synthesis of 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one derivatives.
Protocol 1: Synthesis of 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one
Objective: To synthesize a quinoxalinone scaffold via the condensation of this compound with an o-phenylenediamine.
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).
-
Add o-phenylenediamine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the desired 3-(3,4-difluorophenyl)quinoxalin-2(1H)-one.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction temperature.
-
Acetic Acid Catalyst: The acidic conditions protonate the carbonyl group of the α-keto ester, activating it for nucleophilic attack by the diamine.
-
Recrystallization: A straightforward and effective method for purifying the solid product, removing unreacted starting materials and byproducts.
Workflow Diagram: Synthesis of Quinoxalinones
Caption: Synthesis of a quinoxalinone derivative.
Synthesis of Substituted Imidazoles
Imidazoles are another important class of heterocycles found in many biologically active compounds, including antifungal and anticancer agents. A multi-component reaction approach can be employed to synthesize highly substituted imidazoles.
Protocol 2: Multi-component Synthesis of a Tetrasubstituted Imidazole
Objective: To synthesize a highly functionalized imidazole derivative using this compound, an aldehyde, a primary amine, and ammonium acetate.
Materials:
-
This compound
-
A substituted benzaldehyde
-
A primary amine (e.g., aniline)
-
Ammonium acetate
-
Glacial Acetic Acid (solvent)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the chosen benzaldehyde (1 equivalent), the primary amine (1 equivalent), and ammonium acetate (2 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted imidazole.
Causality Behind Experimental Choices:
-
Multi-component Reaction: This approach allows for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly efficient for library synthesis.
-
Ammonium Acetate: Serves as the source of nitrogen for the imidazole ring.
-
Acetic Acid as Solvent: Provides the acidic environment necessary for the condensation reactions to proceed.
Workflow Diagram: Multi-component Imidazole Synthesis
Caption: One-pot synthesis of a tetrasubstituted imidazole.
Data Presentation: Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₁₀H₈F₂O₃ | Based on chemical structure |
| Molecular Weight | 214.17 g/mol | Calculated from the molecular formula |
| Boiling Point | > 250 °C | Expected to be similar to or slightly higher than its positional isomer, Ethyl 3,5-difluorobenzoylformate. |
| LogP | 1.5 - 2.5 | The difluoro substitution increases lipophilicity compared to the non-fluorinated analog. |
General Synthetic Protocol for Ethyl Benzoylformates
For research groups wishing to synthesize this compound in-house, a general procedure for the preparation of ethyl benzoylformates can be adapted. One common method involves the esterification of the corresponding benzoylformic acid.
Protocol 3: Synthesis of this compound
Objective: To prepare this compound from 3,4-difluorobenzoylformic acid.
Materials:
-
3,4-Difluorobenzoylformic acid (can be synthesized from 3,4-difluoroacetophenone)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 3,4-difluorobenzoylformic acid (1 equivalent) in an excess of absolute ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting acid is consumed.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography if necessary.
Self-Validating System: The purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry to ensure the correct structure and absence of impurities before its use in subsequent medicinal chemistry applications.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, building block in medicinal chemistry. Its combination of a metabolically robust 3,4-difluorophenyl group and a synthetically versatile α-keto ester functionality makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols and synthetic strategies outlined in this guide provide a foundational framework for researchers to begin exploring the utility of this reagent in their drug discovery programs. It is anticipated that the application of this compound will lead to the discovery of new chemical entities with improved pharmacological profiles.
References
The Strategic Deployment of Ethyl 3,4-difluorobenzoylformate in the Synthesis of Bio-relevant Heterocyclic Scaffolds
Introduction: The Value Proposition of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1] The presence of fluorine can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, thereby increasing the therapeutic potential of lead compounds.[1] Ethyl 3,4-difluorobenzoylformate emerges as a particularly valuable synthetic intermediate in this context. This α-ketoester, bearing a difluorinated phenyl ring, serves as a versatile precursor for the construction of a diverse array of heterocyclic compounds, which form the core of numerous pharmaceuticals. This guide provides an in-depth exploration of the synthetic utility of this compound, with a focus on the preparation of quinoxalines, pyrimidines, and benzodiazepines, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and drug development.
Application 1: Synthesis of Quinoxaline Derivatives via Condensation with o-Phenylenediamines
Quinoxalines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The most direct and classical approach to quinoxaline synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This compound, as an α-ketoester, is an ideal substrate for this transformation.
Mechanistic Rationale
The reaction proceeds through a well-established condensation-cyclization mechanism. Initially, one of the amino groups of the o-phenylenediamine attacks the more electrophilic ketone carbonyl of the this compound. Subsequent intramolecular cyclization via attack of the second amino group on the ester carbonyl, followed by dehydration, leads to the formation of the aromatic quinoxaline ring system. The reaction can be catalyzed by acids to facilitate the initial nucleophilic attack and the final dehydration step.
Experimental Workflow: Quinoxaline Synthesis
Caption: General workflow for the synthesis of quinoxaline derivatives.
Detailed Experimental Protocol: Synthesis of Ethyl 3-(3,4-difluorophenyl)quinoxaline-2-carboxylate
This protocol outlines a general procedure for the synthesis of a quinoxaline derivative from this compound.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Ethanol (or Glacial Acetic Acid)
-
Optional: Camphorsulfonic acid (CSA) (0.1 eq)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.
-
If an acid catalyst is used, add camphorsulfonic acid (0.1 eq) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield the desired Ethyl 3-(3,4-difluorophenyl)quinoxaline-2-carboxylate.
| Parameter | Condition | Expected Outcome |
| Solvent | Ethanol, Acetic Acid | Good solubility of reactants |
| Temperature | Reflux | Increased reaction rate |
| Catalyst | CSA, La(OTf)3 | Enhanced electrophilicity of carbonyls |
| Purity | >95% (after purification) | High purity product |
Application 2: Synthesis of Pyrimidine Derivatives
Pyrimidines are fundamental heterocyclic structures found in nucleic acids and a multitude of pharmaceutically active compounds. This compound can serve as a 1,3-dielectrophile precursor for the construction of the pyrimidine ring through condensation with binucleophiles like amidines or urea/thiourea.
A. Pinner Synthesis with Amidines
The Pinner synthesis provides a classical route to pyrimidines through the reaction of a 1,3-dicarbonyl compound (or equivalent) with an amidine.[2][3] In this context, this compound can react with an amidine hydrochloride in the presence of a base.
Mechanistic Insight: The reaction is believed to proceed via initial nucleophilic attack of the amidine on the ketone carbonyl of the α-ketoester. Subsequent intramolecular cyclization with the elimination of water and ethanol leads to the formation of the pyrimidine ring.
Reaction Pathway: Pinner-type Pyrimidine Synthesis
Caption: Simplified pathway for Pinner-type pyrimidine synthesis.
B. Biginelli-type Reaction with Urea/Thiourea
While the classical Biginelli reaction involves an aldehyde, a β-ketoester, and urea/thiourea, a similar cyclocondensation can be envisioned with this compound, although this is a less common variation.[4][5][6][7][8] This would likely lead to dihydropyrimidinone derivatives.
Proposed Protocol: Synthesis of a 3,4-Difluorophenyl-Substituted Pyrimidine
Materials:
-
This compound (1.0 eq)
-
Acetamidine hydrochloride (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Anhydrous Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add acetamidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes.
-
To this mixture, add this compound dropwise at room temperature.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain the desired pyrimidine derivative.
Application 3: Synthesis of Benzodiazepine Derivatives
Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of 1,5-benzodiazepines often involves the condensation of o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated ketones.[9][10][11][12][13] The reaction of o-phenylenediamines with α-ketoesters like this compound is less conventional but could potentially lead to the formation of 1,4- or 1,5-benzodiazepine isomers depending on the reaction conditions and the reactivity of the carbonyl groups.
Plausible Reaction Pathways
The reaction between o-phenylenediamine and this compound could theoretically proceed in two ways:
-
Formation of a 1,5-Benzodiazepinone: If the reaction proceeds similarly to that with β-dicarbonyl compounds, it would involve the initial formation of an enamine from one of the amino groups and the ketone, followed by cyclization of the second amino group onto the ester carbonyl.
-
Formation of a Quinoxalin-2(1H)-one: Alternatively, and perhaps more likely under certain conditions, is the formation of a 3-(3,4-difluorophenyl)-3,4-dihydroquinoxalin-2(1H)-one. This would involve initial attack on the ketone followed by cyclization onto the ester.
The outcome is highly dependent on the chosen catalyst and reaction conditions, which would need to be empirically determined.
Conceptual Scheme: Potential Benzodiazepine Synthesis
Caption: Potential reaction pathways for benzodiazepine synthesis.
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block for the synthesis of a range of medicinally relevant heterocyclic compounds. Its difluorinated phenyl moiety offers a strategic advantage in drug design, potentially enhancing the biological activity and pharmacokinetic profiles of the resulting molecules. The straightforward synthesis of quinoxalines via condensation reactions is a well-established and high-yielding process. Furthermore, its application in the synthesis of pyrimidines through Pinner-type reactions opens avenues for the creation of novel substituted pyrimidine libraries. While the synthesis of benzodiazepines from this precursor is less explored, it represents an area ripe for investigation, with the potential to yield novel heterocyclic scaffolds. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers looking to leverage the synthetic potential of this compound in their drug discovery endeavors.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
Comprehensive Analytical Characterization of Ethyl 3,4-difluorobenzoylformate: Application Notes and Protocols
Introduction: The Significance of Ethyl 3,4-difluorobenzoylformate in Drug Discovery
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmacologically active molecules. The presence of the difluorobenzoyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing metabolic stability and binding affinity. Given its role as a critical intermediate, ensuring the purity, identity, and stability of this compound is paramount for the successful development of safe and effective pharmaceuticals.
This comprehensive guide provides a suite of detailed analytical methods for the complete characterization of this compound. These protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this vital chemical intermediate. The methodologies detailed herein are grounded in fundamental analytical principles and have been structured to be self-validating, providing a robust framework for quality control and regulatory compliance.
Physicochemical Properties
Table 1: Physicochemical Properties of Ethyl 3,5-difluorobenzoylformate
| Property | Value | Source |
| Molecular Formula | C₁₀H₈F₂O₃ | [1] |
| Molecular Weight | 214.17 g/mol | [1] |
| Boiling Point | 247.4 °C (lit.) | [1] |
| Density | 1.27 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.482 (lit.) |
Note: These properties are for the 3,5-difluoro isomer and should be used as an estimation for the 3,4-difluoro isomer. Experimental verification is recommended.
Structural Elucidation and Identification: A Multi-faceted Spectroscopic Approach
A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Expected Signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
A series of multiplets in the aromatic region corresponding to the three protons on the difluorophenyl ring. The coupling patterns will be complex due to both proton-proton and proton-fluorine coupling.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals:
-
Signals for the methyl and methylene carbons of the ethyl group.
-
Signals for the aromatic carbons, which will exhibit splitting due to carbon-fluorine coupling (¹JCF, ²JCF, etc.).
-
Signals for the two carbonyl carbons (keto and ester).
-
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expected Signals: Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling between them (³JFF) will be characteristic of their relative positions.
-
-
Data Interpretation: Analyze the chemical shifts, integration values, and coupling constants to confirm the structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern. Expected fragments may include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and carbon monoxide (CO). The benzoyl fragment will also be a prominent peak.
-
Expected Fragmentation Pattern:
Caption: A plausible mass fragmentation pathway for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique to identify the key functional groups present in the molecule.
Protocol for IR Analysis:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Table 2: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1730-1715 | C=O (ester) | Strong absorption |
| ~1690-1670 | C=O (ketone) | Strong absorption, conjugated |
| ~1600, ~1500 | C=C (aromatic) | Medium to strong absorptions |
| ~1300-1100 | C-O (ester) | Strong absorptions |
| ~1200-1000 | C-F | Strong absorptions |
Purity Assessment and Impurity Profiling: Chromatographic Methods
Chromatographic techniques are essential for separating and quantifying the main component from any impurities that may be present.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of non-volatile compounds like this compound. A stability-indicating method should be developed to separate the main peak from any potential degradation products or process-related impurities.
Protocol for a Stability-Indicating HPLC Method:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 40% B
-
18.1-22 min: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the sample in the mobile phase B at a concentration of approximately 0.5 mg/mL.
Rationale for Method Parameters:
-
C18 Column: Provides good retention and separation for moderately polar aromatic compounds.
-
Acidified Mobile Phase: Improves peak shape for acidic and neutral compounds.
-
Gradient Elution: Ensures the elution of both polar and non-polar impurities within a reasonable run time.
-
UV Detection at 254 nm: The aromatic ring provides strong absorbance at this wavelength.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile impurities, such as residual solvents from the synthesis.
Protocol for GC Analysis:
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A standard non-polar column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: 50 °C (hold for 2 min), then ramp to 250 °C at 10 °C/min (hold for 5 min).
-
Detector Temperature: 280 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., methanol) for headspace or direct injection analysis.
Forced Degradation Studies: Assessing Intrinsic Stability
Forced degradation studies are crucial for developing a stability-indicating analytical method and understanding the degradation pathways of the drug intermediate.
Workflow for Forced Degradation Studies
Caption: A systematic approach to forced degradation studies.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60 °C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH at room temperature. Neutralize before injection. The ester linkage is particularly susceptible to base-catalyzed hydrolysis.
-
Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80 °C) in a calibrated oven.
-
Photolytic Degradation: Expose the sample (both in solid state and in solution) to light according to ICH Q1B guidelines.
For each condition, a control sample should be prepared and stored under normal conditions. All stressed samples should be analyzed by the developed stability-indicating HPLC method.
Conclusion: Ensuring Quality and Consistency
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently establish the identity, purity, and stability of this critical pharmaceutical intermediate. Adherence to these protocols will not only ensure the quality of the material but also facilitate a smoother transition from research and development to clinical and commercial manufacturing.
References
Application Note: High-Purity Isolation of Ethyl 3,4-difluorobenzoylformate via Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 3,4-difluorobenzoylformate, a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. The methodology centers on the use of flash column chromatography, a robust and efficient technique for the separation of moderately polar organic compounds. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and the scientific rationale behind each procedural step to ensure reproducible, high-purity outcomes.
Introduction: The Rationale for High-Purity this compound
This compound is a crucial building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity in pharmaceutical applications. The synthesis of this compound can result in a crude mixture containing unreacted starting materials, byproducts, and residual solvents. Therefore, a reliable purification method is essential.
Flash column chromatography is the technique of choice for this purification due to its speed, efficiency, and scalability. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[1] By carefully selecting the stationary and mobile phases, one can achieve excellent separation of the target compound from its impurities.
Physicochemical Properties and Chromatographic Considerations
While specific experimental data for this compound is not extensively published, we can infer its properties from the closely related isomer, Ethyl 3,5-difluorobenzoylformate.
Table 1: Physicochemical Properties of Ethyl 3,5-difluorobenzoylformate (as a proxy)
| Property | Value | Source |
| Molecular Weight | 214.17 g/mol | [2] |
| Density | 1.27 g/mL at 25 °C | [2] |
| Boiling Point | 247.4 °C | [2] |
| Flash Point | 66 °C | [2] |
Based on its structure—an aromatic ring with electron-withdrawing fluorine atoms, an ester, and a ketone—this compound is a moderately polar compound. This moderate polarity is key to designing an effective chromatographic separation. The stationary phase should be polar (normal-phase chromatography), and the mobile phase should be a mixture of a non-polar and a moderately polar solvent.[3][4]
Experimental Workflow: From Crude Product to Purified Compound
The overall workflow for the purification of this compound is depicted below. This process is designed to be systematic, starting with the development of an optimal solvent system using Thin-Layer Chromatography (TLC) and culminating in the final purification via flash column chromatography.
References
Application Note & Protocol: A Detailed Guide to the Synthesis of Benzoylformates via Grignard Reaction
Introduction: The Significance of Benzoylformates and the Grignard Approach
Benzoylformates, a class of α-keto esters, are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including α-amino acids and various heterocyclic compounds.[1] Their versatile chemical nature makes them valuable building blocks in medicinal chemistry and drug development. One of the most direct and adaptable methods for synthesizing these compounds is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an appropriate electrophile.[2][3][4] In the context of benzoylformate synthesis, the Grignard reagent, typically an arylmagnesium halide, attacks a suitable acylating agent like diethyl oxalate.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the Grignard reaction to synthesize benzoylformates. It delves into the underlying mechanism, provides a detailed step-by-step protocol, outlines critical safety considerations, and discusses purification techniques.
Reaction Mechanism: A Step-by-Step Look at Benzoylformate Formation
The synthesis of benzoylformates via the Grignard reaction with diethyl oxalate proceeds through a nucleophilic acyl substitution mechanism.[1] The Grignard reagent, with its highly polar carbon-magnesium bond, acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate.[5]
The reaction can be conceptualized in the following key steps:
-
Formation of the Grignard Reagent : An aryl halide reacts with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the arylmagnesium halide (the Grignard reagent).[5][6]
-
Nucleophilic Attack : The nucleophilic carbon of the Grignard reagent attacks a carbonyl carbon of diethyl oxalate, leading to the formation of a tetrahedral intermediate.[3][7]
-
Collapse of the Intermediate : This unstable intermediate collapses, expelling an ethoxide leaving group to form the desired benzoylformate (an α-keto ester).[7]
-
Acidic Work-up : The reaction is quenched with a weak acid to protonate the alkoxide and neutralize any remaining Grignard reagent, yielding the final product.[5][7]
A critical consideration in this synthesis is the potential for a secondary reaction where a second molecule of the Grignard reagent attacks the ketone moiety of the newly formed benzoylformate, leading to the formation of a tertiary alcohol.[1][7] Careful control of reaction conditions, such as temperature and the stoichiometry of the reactants, is crucial to minimize this side reaction.[1]
Safety First: Essential Precautions for Grignard Reactions
Grignard reactions are exothermic and involve highly flammable and water-reactive substances, necessitating strict adherence to safety protocols.[8][9][10]
-
Anhydrous Conditions : All glassware must be meticulously dried, typically by flame-drying under a vacuum or oven-drying, to prevent moisture from quenching the Grignard reagent.[8][11] Anhydrous solvents are mandatory.[9][11]
-
Inert Atmosphere : The reaction should be conducted under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1]
-
Solvent Choice : Diethyl ether and tetrahydrofuran (THF) are common solvents. THF is often preferred due to its higher boiling point and better solvating ability.[8][9] However, both are highly flammable.[11]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and suitable gloves.[8][9][12]
-
Controlled Addition : The addition of the Grignard reagent to the diethyl oxalate should be slow and controlled to manage the exothermic nature of the reaction.[8] An ice bath should be readily available for cooling.[11]
-
Work Environment : Conduct the reaction in a well-ventilated fume hood, and it is advisable not to work alone, especially when performing the reaction for the first time or on a large scale.[8][9]
Experimental Protocol: Synthesizing Ethyl Benzoylformate
This protocol details the synthesis of ethyl benzoylformate as a representative example.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Magnesium Turnings | Mg | 24.31 | 1.22 g (50 mmol) | |
| Bromobenzene | C₆H₅Br | 157.01 | 7.85 g (50 mmol) | |
| Diethyl Oxalate | (CO₂Et)₂ | 146.14 | 8.77 g (60 mmol) | |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | |
| Iodine | I₂ | 253.81 | 1 crystal | As an indicator |
| Saturated NH₄Cl solution | NH₄Cl(aq) | As needed | For quenching | |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | For drying |
| Hexane | C₆H₁₄ | 86.18 | As needed | For purification |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For purification |
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column)
Step-by-Step Procedure:
Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Apparatus Setup : Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.[8] Ensure the entire apparatus is under a positive pressure of inert gas.
-
Magnesium Activation : Place the magnesium turnings and a small crystal of iodine in the flask.[11] The iodine helps to activate the magnesium surface.[2] Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow it to cool.
-
Initiation of Reaction : Add 20 mL of anhydrous diethyl ether to the flask. In the dropping funnel, prepare a solution of bromobenzene in 30 mL of anhydrous diethyl ether.
-
Formation of Grignard Reagent : Add a small portion (approx. 2-3 mL) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grayish.[13] If the reaction does not start, gentle warming may be necessary.
-
Controlled Addition : Once the reaction has started, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[13] The reaction is exothermic.[10]
-
Completion of Reaction : After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[13] The final solution should be a cloudy, grayish-brown color. Cool the solution to room temperature.
Part 2: Reaction with Diethyl Oxalate
-
Cooling : Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Substrate Addition : In a separate flask, prepare a solution of diethyl oxalate in 50 mL of anhydrous diethyl ether. Slowly add this solution to the stirred Grignard reagent via the dropping funnel, maintaining the temperature at 0 °C.[14]
-
Reaction Time : After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional hour.
Part 3: Work-up and Purification
-
Quenching : Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent.[7]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.[14]
-
Washing : Combine the organic layers and wash with saturated sodium chloride solution (brine).[7]
-
Drying : Dry the organic layer over anhydrous magnesium sulfate.[4]
-
Solvent Removal : Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification : The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield pure ethyl benzoylformate.[1][15]
Visualizing the Workflow
To provide a clearer understanding of the experimental process, the following diagrams illustrate the key stages of the synthesis.
Caption: Experimental workflow for the synthesis of ethyl benzoylformate.
Caption: Simplified reaction mechanism for benzoylformate synthesis.
Expected Results and Troubleshooting
The yield of the benzoylformate is highly dependent on the purity of the reagents, the efficiency of the Grignard reagent formation, and the careful control of the reaction temperature. Typical yields can range from 50-70%.
Potential Issues and Solutions:
-
Failure of Grignard reaction to initiate : This is often due to wet glassware or reagents, or inactive magnesium. Ensure all components are scrupulously dry. Crushing the magnesium turnings under an inert atmosphere can also help.[2]
-
Low yield of benzoylformate : This could be due to incomplete formation of the Grignard reagent or the competing side reaction to form the tertiary alcohol. Using a slight excess of diethyl oxalate and maintaining a low reaction temperature can favor the formation of the desired product.[1]
-
Formation of biphenyl : This byproduct can form from the coupling of the Grignard reagent with unreacted aryl halide. Ensuring a slight excess of magnesium can minimize this.
Conclusion
The Grignard reaction is a robust and versatile method for the synthesis of benzoylformates. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably produce these valuable chemical intermediates. Careful control over the experimental parameters is paramount to achieving high yields and purity, paving the way for their successful application in drug discovery and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Grignard Reagent | Reaction Mechanism of Grignard Reagent [pw.live]
- 6. SATHEE: Chemistry Grignard Reaction Mechanism [sathee.iitk.ac.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dchas.org [dchas.org]
- 9. acs.org [acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. quora.com [quora.com]
- 12. research.uga.edu [research.uga.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocols: Ethyl 3,4-difluorobenzoylformate as a Strategic Precursor for the Synthesis of Fluorinated Quinoxaline Scaffolds
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 3,4-difluorobenzoylformate. This fluorinated α-ketoester is a highly versatile and reactive building block for constructing complex heterocyclic systems relevant to Active Pharmaceutical Ingredients (APIs). We present its chemical profile, safety considerations, and a comprehensive, field-tested protocol for its application in the synthesis of 2-(3,4-difluorophenyl)quinoxaline-3-carboxylates. This quinoxaline scaffold is a privileged structure in modern drug discovery, and this guide explains the mechanistic rationale behind the synthetic choices, ensuring reproducible and high-yield outcomes.
Introduction: The Strategic Value of Fluorinated Precursors
The incorporation of fluorine into API candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and bioavailability. The 3,4-difluorophenyl motif is particularly valuable, as it can modulate electronic properties and engage in specific protein-ligand interactions. This compound emerges as a precursor of significant interest due to its dual reactive centers: the highly electrophilic adjacent ketones and the activated difluorophenyl ring.
This application note focuses on a robust and scalable application: the synthesis of fluorinated quinoxalines. Quinoxalines are a vital class of nitrogen-containing heterocycles found in numerous APIs, including kinase inhibitors and antimicrobial agents[1]. Their planar structure makes them excellent scaffolds for mimicking peptide backbones or acting as bioisosteres. The protocol herein describes the acid-catalyzed condensation of this compound with ortho-phenylenediamines, a reliable method for generating functionalized quinoxaline cores for downstream library development[2].
Precursor Profile: this compound
A thorough understanding of the precursor's properties and handling requirements is critical for successful and safe experimentation.
Physicochemical Properties
While specific experimental data for this compound is not widely published, the properties can be reliably inferred from its close structural isomer, Ethyl 3,5-difluorobenzoylformate, and related compounds.
| Property | Value (for Ethyl 3,5-difluorobenzoylformate isomer) | Source |
| CAS Number | 208259-57-8 | [3][4] |
| Molecular Formula | C₁₀H₈F₂O₃ | [3][4] |
| Molecular Weight | 214.17 g/mol | [3][4] |
| Appearance | Colorless to light yellow liquid (Expected) | - |
| Boiling Point | 247.4 °C (lit.) | [3][4] |
| Density | 1.27 g/mL at 25 °C (lit.) | [3][4] |
| Refractive Index | n20/D 1.482 (lit.) | [3] |
Safety & Handling
Based on safety data for structurally related compounds such as Ethyl 3,4-difluorobenzoate, this compound should be handled with appropriate care[5].
-
Hazard Classification: Assumed to be harmful if swallowed or in contact with skin, cause skin irritation, and cause serious eye irritation[5]. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles. All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors[6].
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material[6].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and bases.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[5].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[5].
-
Ingestion/Inhalation: Move to fresh air. If feeling unwell, call a poison center or doctor[5].
-
Synthetic Strategy: Synthesis of a Fluorinated Quinoxaline Core
The primary application detailed here is the synthesis of ethyl 2-(3,4-difluorophenyl)quinoxaline-3-carboxylate via the condensation of this compound with 1,2-phenylenediamine.
Reaction Mechanism and Rationale
This reaction is a classic acid-catalyzed condensation-cyclization. The α-ketoester functionality of this compound provides two adjacent electrophilic centers.
-
Nucleophilic Attack: One amino group of the 1,2-phenylenediamine attacks one of the carbonyl carbons of the precursor. The use of an acid catalyst (e.g., acetic acid) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and accelerating this initial step.
-
Imine Formation: A molecule of water is eliminated to form an imine intermediate.
-
Intramolecular Cyclization: The second, pendant amino group attacks the remaining carbonyl carbon in an intramolecular fashion, forming a six-membered heterocyclic ring.
-
Dehydration/Aromatization: A second molecule of water is eliminated, leading to the formation of the stable, aromatic quinoxaline ring system. The reaction is driven to completion by the formation of this highly conjugated and thermodynamically stable product.
Experimental Workflow Diagram
The following diagram outlines the complete workflow from reagent preparation to the final, purified product.
Caption: Workflow for Quinoxaline Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of ethyl 2-(3,4-difluorophenyl)quinoxaline-3-carboxylate on a 10 mmol scale.
Reagents and Equipment
-
This compound (1.0 eq, 10.0 mmol, 2.14 g)
-
1,2-Phenylenediamine (1.0 eq, 10.0 mmol, 1.08 g)
-
Glacial Acetic Acid (25 mL)
-
Ethanol (for washing/recrystallization)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and hot plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-phenylenediamine (1.08 g). Add glacial acetic acid (25 mL) and stir until the solid is fully dissolved.
-
Causality Note: Acetic acid serves as both the solvent and the acid catalyst. Its use ensures the reactants are solubilized and the reaction proceeds at an efficient rate.
-
-
Addition of Precursor: To the stirring solution, add this compound (2.14 g) dropwise at room temperature.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 118 °C) using a heating mantle.
-
Causality Note: Heating provides the necessary activation energy for the dehydration steps, driving the reaction towards the formation of the aromatic quinoxaline product.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.
-
Isolation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. As the solution cools, the product will typically precipitate as a pale yellow or off-white solid. The precipitation can be further encouraged by placing the flask in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual acetic acid and any unreacted starting materials.
-
Causality Note: Using cold ethanol is crucial as the product has lower solubility at reduced temperatures, minimizing product loss during the wash.
-
-
Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight.
Purification and Characterization (Self-Validation)
-
Purification: If required, the product can be further purified by recrystallization from hot ethanol or by column chromatography on silica gel.
-
Expected Yield: 75-90%.
-
Characterization: The identity and purity of the final compound, ethyl 2-(3,4-difluorophenyl)quinoxaline-3-carboxylate, must be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry). This step validates the success of the protocol.
Broader Applications and Conclusion
The protocol described provides a reliable and efficient entry into a valuable class of fluorinated heterocyclic compounds. The resulting ethyl 2-(3,4-difluorophenyl)quinoxaline-3-carboxylate is not an endpoint but a versatile intermediate. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing anchor points for further diversification to build libraries of potential API candidates for screening.
References
- 1. Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper catalyzed photoredox synthesis of α-keto esters, quinoxaline, and naphthoquinone: controlled oxidation of terminal alkynes to glyoxals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. 3,5-二氟苯甲酰甲酸乙酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. axxence.de [axxence.de]
Application Notes and Protocols: Fluorinated Building Blocks in the Synthesis of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery. The unique physicochemical properties of fluorine and fluorinated motifs can profoundly influence a drug candidate's metabolic stability, lipophilicity, acidity/basicity (pKa), and binding affinity. This guide provides an in-depth exploration of the rationale behind using fluorinated building blocks and offers detailed, field-proven protocols for their synthesis and incorporation into novel therapeutic agents. We will delve into the causal relationships between fluorination and its effects on pharmacokinetic and pharmacodynamic profiles, present quantitative data to inform rational drug design, and provide robust synthetic methodologies for key fluorination strategies.
The Strategic Value of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its therapeutic potential.[1] Approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine, a testament to its significant impact on molecular properties.[2][3] The benefits of fluorination are multifaceted and stem from the fundamental properties of the fluorine atom, including its high electronegativity, small atomic radius (only slightly larger than hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond.[4]
Key advantages of incorporating fluorine include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[5][6] By replacing a metabolically labile C-H bond with a C-F bond, the half-life of a drug can be extended, leading to improved bioavailability.[5][7]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing a drug's solubility, permeability, and target engagement.[3][8] The introduction of fluorine can also modulate a molecule's lipophilicity (logP), a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][8]
-
Improved Binding Affinity: The substitution of hydrogen with fluorine can introduce favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[9]
The following diagram illustrates the multifaceted impact of fluorination on drug properties:
Quantitative Insights into the "Fluorine Effect"
The decision to incorporate fluorine should be data-driven. Below, we present comparative data illustrating the tangible effects of fluorination on key drug-like properties.
Impact on Metabolic Stability
The replacement of hydrogen with fluorine at metabolically vulnerable positions is a cornerstone of modern medicinal chemistry.[6] The data below showcases the significant improvements in metabolic stability observed in human liver microsomes (HLM) for fluorinated analogs compared to their parent compounds.
| Compound Class | Compound/Analog | Description | t½ (min) in HLM | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Isoquinolines (PARP Inhibitors) | Non-fluorinated Analog | 1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 15 | 46.2 | [9] |
| 7-Fluoro Analog | 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | 45 | 15.4 | [9] | |
| Kinase Inhibitors | Compound 1 | Pyrazolo[1,5-a]pyrimidine scaffold | Low | High | [7] |
| Compound 2 (Fluorinated) | Fluorinated analog of Compound 1 | Significantly Higher | Significantly Lower | [7] |
Note: A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[10]
Modulation of pKa and Lipophilicity (logP)
The strategic placement of fluorine can fine-tune the electronic properties and lipophilicity of a molecule. The following table provides a comparative analysis of pKa and logP for a series of fluorinated and non-fluorinated piperidine derivatives.
| Compound | R Group | Experimental pKa | Experimental logP | Reference |
| Piperidine Derivative | -CH₃ | 8.8 | 2.1 | [3][8] |
| -CH₂F | 7.9 | 2.2 | [3][8] | |
| -CHF₂ | 6.8 | 2.4 | [3][8] | |
| -CF₃ | 5.9 | 2.8 | [3][8] |
This data clearly demonstrates that increasing the degree of fluorination on the N-alkyl substituent progressively lowers the pKa of the piperidine nitrogen due to the strong electron-withdrawing inductive effect of fluorine.[3][8] Concurrently, the lipophilicity (logP) increases with the addition of fluorine atoms.[3][8]
Synthetic Protocols for the Introduction of Fluorinated Moieties
The following protocols provide detailed, step-by-step methodologies for the incorporation of key fluorinated building blocks into aromatic and heterocyclic scaffolds.
Protocol 1: Nucleophilic Aromatic Fluorination (SNAr) of a Heteroaromatic Chloride
This protocol describes the fluorination of an activated heteroaromatic chloride using potassium fluoride, a common and cost-effective method for introducing a single fluorine atom.
Reaction: 2-Chloro-4-nitropyridine to 2-Fluoro-4-nitropyridine
Materials:
-
2-Chloro-4-nitropyridine
-
Potassium Fluoride (spray-dried)
-
Sulfolane (anhydrous)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitropyridine (1.0 eq) and spray-dried potassium fluoride (3.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sulfolane to the flask.
-
Heat the reaction mixture to 180 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite to remove excess KF and other inorganic salts. Wash the filter cake with additional toluene.
-
Combine the organic filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-fluoro-4-nitropyridine.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The expected ¹⁹F NMR chemical shift for the fluoro-substituent on the pyridine ring will be a key indicator of successful fluorination.
Protocol 2: Palladium-Catalyzed Trifluoromethylation of an Aryl Chloride
This protocol details a modern cross-coupling approach for the introduction of a trifluoromethyl (-CF₃) group, a privileged moiety in medicinal chemistry.[11]
Reaction: 4-Chlorotoluene to 4-(Trifluoromethyl)toluene
Materials:
-
4-Chlorotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BrettPhos (ligand)
-
(Trifluoromethyl)triethylsilane (TESCF₃)
-
Potassium fluoride (spray-dried)
-
1,4-Dioxane (anhydrous)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a nitrogen-filled glovebox, add Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and spray-dried KF (2.0 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 4-chlorotoluene (1.0 eq) and anhydrous 1,4-dioxane to the tube.
-
Add TESCF₃ (1.5 eq) to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford the desired 4-(trifluoromethyl)toluene.[11]
Self-Validation: The successful incorporation of the -CF₃ group can be unequivocally confirmed by ¹⁹F NMR, which should show a singlet at the characteristic chemical shift for an aryl-CF₃ group. ¹H NMR and GC-MS will further confirm the structure and purity of the product.
Protocol 3: Synthesis of a Difluoromethylated Pyrazole
This protocol describes a [3+2] cycloaddition approach to synthesize valuable difluoromethyl-substituted pyrazoles.[12]
Reaction: Phenylacetylene with a Difluoroacetohydrazonoyl Bromide
Materials:
-
Ynone (e.g., 1-phenylprop-2-yn-1-one) (1.0 eq)
-
Difluoroacetohydrazonoyl bromide (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (1.2 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the ynone (0.20 mmol, 1.0 eq), difluoroacetohydrazonoyl bromide (0.20 mmol, 1.0 eq), and sodium carbonate (0.24 mmol, 1.2 eq).[12]
-
Add acetonitrile (2 mL) and stir the mixture at 25 °C.[12]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[12]
-
Remove the solvent under reduced pressure.[12]
-
Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (e.g., 1:10 to 1:20) as the eluent to obtain the desired difluoromethylated pyrazole.[12]
Self-Validation: The formation of the pyrazole ring and the presence of the difluoromethyl group can be confirmed by ¹H NMR (observing the characteristic triplet for the -CHF₂ proton), ¹⁹F NMR (a doublet), and high-resolution mass spectrometry.
Safety and Handling of Fluorinating Reagents
Many fluorinating reagents are hazardous and require careful handling. Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Togni's Reagents
Togni's reagents are electrophilic trifluoromethylating agents. They are known to be potentially explosive and should be handled with extreme caution.[13]
-
Handling: Use behind a blast shield. Avoid grinding or subjecting the reagent to shock. Store in a cool, dry place away from heat and light.[2][14]
-
Disposal: Unused reagent should be quenched carefully by a trained professional. Small amounts can be slowly added to a stirred solution of sodium sulfite in water.
Selectfluor® (F-TEDA-BF₄)
Selectfluor® is a versatile and relatively safe electrophilic fluorinating agent.[15]
-
Handling: While more stable than many other fluorinating agents, it is a strong oxidant and should not be heated with solvents like DMF or DMSO.[8] Wear gloves and safety glasses.
-
Disposal: Dispose of in accordance with local regulations for oxidizing solids.
Conclusion
The strategic use of fluorinated building blocks is a powerful and validated approach in the design of novel therapeutics. By understanding the fundamental principles of how fluorine influences molecular properties and by employing robust and reproducible synthetic protocols, researchers can effectively optimize lead compounds to achieve improved pharmacokinetic and pharmacodynamic profiles. The detailed application notes and protocols provided herein serve as a practical guide for scientists and drug development professionals to harness the full potential of fluorine in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. cfplus.cz [cfplus.cz]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. fishersci.com [fishersci.com]
- 14. researchgate.net [researchgate.net]
- 15. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Application Note & Protocol: A Researcher's Guide to the Synthesis of Ethyl 3,4-difluorobenzoylformate and its Heterocyclic Derivatives
Abstract
Ethyl 3,4-difluorobenzoylformate and related α-keto esters are pivotal building blocks in modern medicinal chemistry and drug development. Their unique electronic properties and dual reactive sites—the ketone and the ester—make them versatile precursors for a wide range of complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides a comprehensive, in-depth protocol for the synthesis of this compound via Friedel-Crafts acylation. It further details a subsequent derivatization step, showcasing a Knoevenagel condensation to produce a functionalized alkene, a common precursor for more complex heterocyclic systems. This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying chemical principles, troubleshooting advice, and safety considerations.
Introduction: The Strategic Importance of Fluorinated α-Keto Esters
Fluorine-containing organic molecules are of immense interest in pharmaceutical development due to the unique properties fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, an α-keto ester, serves as a highly valuable intermediate for synthesizing a variety of heterocyclic compounds, which are core components of many pharmaceutical agents[1]. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring enhances the electrophilicity of the adjacent carbonyl carbons, making this molecule a prime candidate for various nucleophilic addition and condensation reactions.
This application note provides a robust and reproducible protocol for the laboratory-scale synthesis of this key intermediate and demonstrates its utility in a subsequent transformation to highlight its synthetic potential.
Mechanistic Rationale: The Friedel-Crafts Acylation Pathway
The chosen synthetic route is the Friedel-Crafts acylation, a classic and reliable method for attaching acyl groups to aromatic rings[2]. The reaction proceeds via electrophilic aromatic substitution.
Mechanism Steps:
-
Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride (AlCl₃), coordinates to the chlorine atom of ethyl oxalyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic, resonance-stabilized acylium ion ([EtOOC-C=O]⁺).
-
Electrophilic Attack: The electron-rich π-system of the 1,2-difluorobenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.
-
Product-Catalyst Complexation: The product, an aryl ketone, is a Lewis base and forms a stable complex with the AlCl₃ catalyst. Because of this, a stoichiometric amount of the catalyst is required for the reaction to proceed to completion[2][3]. The final product is liberated upon aqueous workup, which hydrolyzes the complex.
A detailed, step-by-step protocol based on established principles for similar acylations is provided in Section 4[4].
Materials, Reagents, and Instrumentation
Table 1: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,2-Difluorobenzene | ≥99% | Sigma-Aldrich | Store under nitrogen. |
| Ethyl oxalyl chloride | ≥98% | Sigma-Aldrich | Corrosive and lachrymator. Handle in a fume hood. |
| Aluminum Chloride (AlCl₃), anhydrous | ≥99.99% | Sigma-Aldrich | Highly hygroscopic. Handle in a glovebox or under inert gas. |
| Dichloromethane (DCM), anhydrous | ≥99.8%, DriSolv® | EMD Millipore | Use freshly distilled or from a solvent purification system. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | Fisher Chemical | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Fisher Chemical | For neutralization. |
| Magnesium Sulfate (MgSO₄), anhydrous | ACS Grade | Fisher Chemical | For drying organic layers. |
| Malononitrile | ≥99% | Sigma-Aldrich | Toxic. Handle with care. |
| Piperidine | ≥99% | Sigma-Aldrich | Base catalyst for Knoevenagel reaction. |
| Ethanol, 200 proof | ACS/USP Grade | Decon Labs | Solvent for derivatization and recrystallization. |
| Ethyl Acetate | HPLC Grade | Fisher Chemical | For extraction and chromatography. |
| Hexanes | HPLC Grade | Fisher Chemical | For chromatography. |
| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope | For NMR analysis. |
Table 2: Instrumentation
| Instrument/Apparatus | Purpose |
| Three-neck round-bottom flask with magnetic stirrer | Reaction vessel |
| Schlenk line or nitrogen/argon manifold | Maintaining inert atmosphere |
| Pressure-equalizing dropping funnel | Controlled addition of reagents |
| Ice/water bath | Temperature control |
| Rotary evaporator | Solvent removal |
| Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) | Reaction monitoring |
| Glass column for chromatography | Product purification |
| NMR Spectrometer (e.g., 400 MHz) | Structural characterization |
| FT-IR Spectrometer | Functional group identification |
| Mass Spectrometer (e.g., GC-MS or LC-MS) | Molecular weight determination |
Experimental Protocol: Synthesis of this compound
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
Reaction Setup
-
Set up a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature. Maintain a positive nitrogen atmosphere throughout the reaction.
-
In a glovebox or under a positive stream of nitrogen, charge the flask with anhydrous aluminum chloride (1.60 g, 12.0 mmol, 1.2 eq.).
-
Add 20 mL of anhydrous dichloromethane (DCM) to the flask via cannula or syringe.
-
Add 1,2-difluorobenzene (1.14 g, 1.0 mL, 10.0 mmol, 1.0 eq.) to the stirred suspension.
-
Cool the flask to 0 °C using an ice/water bath.
Reagent Addition
-
In a separate dry flask, prepare a solution of ethyl oxalyl chloride (1.50 g, 1.23 mL, 11.0 mmol, 1.1 eq.) in 10 mL of anhydrous DCM.
-
Transfer this solution to the dropping funnel.
-
Add the ethyl oxalyl chloride solution dropwise to the stirred suspension in the reaction flask over a period of 30-45 minutes. Maintain the internal temperature at 0-5 °C.
-
Causality Insight: Slow, cold addition is crucial to control the exothermic reaction and prevent potential side reactions or degradation.
-
Reaction and Monitoring
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 2-4 hours.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. Spot the reaction mixture against the 1,2-difluorobenzene starting material. The product should be more polar and have a lower Rf value.
Workup and Isolation
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Very slowly and carefully, quench the reaction by adding crushed ice (~20 g) portion-wise. This is a highly exothermic process that releases HCl gas. Ensure the fume hood is functioning efficiently.
-
Causality Insight: The ice-water quench hydrolyzes the aluminum-ketone complex and decomposes any remaining AlCl₃ and acyl chloride.
-
-
Once the vigorous reaction has subsided, add 20 mL of 2M HCl (aq) and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine all organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution (to neutralize residual acid) and 30 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 95:5 Hexanes:Ethyl Acetate and gradually increasing the polarity to 80:20 Hexanes:Ethyl Acetate.
-
Collect the fractions containing the desired product (identified by TLC) and combine them.
-
Remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.
Experimental Protocol: Synthesis of an Ethyl Cyanoacrylate Derivative
This protocol demonstrates a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, using the synthesized α-keto ester[5][6][7].
Reaction Setup
-
In a 50 mL round-bottom flask, dissolve this compound (1.07 g, 5.0 mmol, 1.0 eq.) and malononitrile (0.33 g, 5.0 mmol, 1.0 eq.) in 15 mL of absolute ethanol.
-
Add a catalytic amount of piperidine (approx. 50 µL, 0.5 mmol, 0.1 eq.) to the solution.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
Reaction and Workup
-
Heat the mixture to reflux (approx. 78 °C) and stir for 3-5 hours. Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume by half using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
The product, Ethyl 2-cyano-3-(3,4-difluorophenyl)-3-hydroxyacrylate, can be further purified by recrystallization from ethanol if necessary.
Visualization of Synthetic Workflow
The following diagram illustrates the two-step synthesis process from starting materials to the final derivative.
Caption: Workflow for the two-step synthesis of the target derivative.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
Table 3: Expected Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.8-8.0 (m, 2H, Ar-H), 7.3-7.5 (m, 1H, Ar-H), 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). Note: Aromatic signals will show complex splitting due to H-F and F-F coupling. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~185 (d, C=O, keto), ~162 (s, C=O, ester), ~155 (dd, C-F), ~152 (dd, C-F), ~130 (d, Ar-C), ~125 (d, Ar-C), ~120 (dd, Ar-C), ~63 (s, -OCH₂), ~14 (s, -CH₃). Note: Carbons attached to or near fluorine will appear as doublets or triplets with characteristic C-F coupling constants. |
| ¹⁹F NMR (376 MHz, CDCl₃) | Two distinct multiplets in the aromatic region, characteristic of a 3,4-disubstituted difluorobenzene system. |
| FT-IR (neat, cm⁻¹) | ~1740 (C=O stretch, ester), ~1690 (C=O stretch, ketone), ~1600, ~1520 (C=C stretch, aromatic), ~1250-1100 (C-F stretch). |
| MS (ESI+) | m/z = 215.05 [M+H]⁺, 237.03 [M+Na]⁺ for C₁₀H₈F₂O₃. |
Troubleshooting Guide
Table 4: Common Problems and Solutions
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Step 1) | 1. Inactive AlCl₃ due to moisture exposure. 2. Impure or wet solvent/reagents. 3. Insufficient reaction time. | 1. Use a fresh bottle of anhydrous AlCl₃ or sublime old catalyst. Handle strictly under inert conditions. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Extend the reaction time at room temperature and monitor by TLC until starting material is consumed. |
| Formation of Multiple Byproducts | 1. Reaction temperature was too high. 2. Isomer formation due to non-regioselective acylation. | 1. Maintain strict temperature control (0-5 °C) during the addition of ethyl oxalyl chloride. 2. While the 3,4-difluoro substitution pattern directs acylation, minor isomers are possible. Careful column chromatography is required for separation. |
| Incomplete Reaction (Step 2) | 1. Insufficient catalyst. 2. Low reaction temperature or short reaction time. | 1. Add a slightly larger catalytic amount of piperidine. 2. Ensure the reaction mixture is at a steady reflux and extend the reaction time, monitoring by TLC. |
| Product Oiling Out During Workup | The product has a low melting point or is an oil at room temperature. | Proceed with extraction into an organic solvent rather than attempting filtration. Purification will be achieved by column chromatography. |
Safety Precautions
All experiments must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Handle in an inert, dry atmosphere.
-
Ethyl Oxalyl Chloride: A corrosive lachrymator (tear-inducing agent). Avoid inhalation of vapors and contact with skin and eyes[8].
-
1,2-Difluorobenzene: Flammable liquid and skin/eye irritant.
-
Malononitrile: Highly toxic if ingested or absorbed through the skin. Handle with extreme care.
-
The quenching of the Friedel-Crafts reaction is highly exothermic and releases acidic gas. Perform this step slowly and behind a blast shield if possible.
References
- 1. rsc.org [rsc.org]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 8. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,4-difluorobenzoylformate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 3,4-difluorobenzoylformate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
The synthesis of α-keto esters like this compound is a critical step in the creation of various pharmaceutical intermediates and advanced materials.[1] The presence of the difluorobenzoyl moiety can significantly enhance the biological activity and stability of target molecules.[1] This guide focuses on a robust and widely applicable synthetic strategy: the base-mediated acylation of an ethyl acetate enolate with 3,4-difluorobenzoyl chloride.
Part 1: Recommended Synthesis Protocol & Workflow
The following protocol details a reliable method for the synthesis of this compound. The core of this process is a Claisen-type condensation reaction.
Experimental Protocol: Base-Mediated Acylation
Objective: To synthesize this compound from 3,4-difluorobenzoyl chloride and ethyl acetate.
Reagents & Materials:
-
Sodium Ethoxide (NaOEt)
-
Ethyl Acetate (anhydrous)
-
3,4-Difluorobenzoyl chloride (high purity)[2]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl Ether)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Standard, dry glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Base & Enolate Formation: Suspend sodium ethoxide (1.1 equivalents) in anhydrous THF. Cool the mixture to 0-5 °C using an ice bath. To this suspension, add anhydrous ethyl acetate (3.0-5.0 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete formation of the ethyl acetate enolate. A similar patented process highlights the importance of temperature control during this step.[3]
-
Acylation: Dissolve 3,4-difluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate mixture via the dropping funnel over 30-45 minutes, maintaining the reaction temperature between 0-5 °C.
-
Reaction & Quenching: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, carefully quench the reaction by slowly adding it to a beaker of chilled 1M HCl.
-
Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
References
Technical Support Center: Synthesis of Ethyl 3,4-difluorobenzoylformate
Welcome to the technical support guide for the synthesis of Ethyl 3,4-difluorobenzoylformate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring optimal yield and purity.
Troubleshooting Guide: Common Side Reactions and Issues
Low or No Product Yield
Question: I am experiencing a significantly lower-than-expected yield, or in some cases, no formation of this compound. What are the likely causes and how can I rectify this?
Answer:
Low or no yield in the Friedel-Crafts acylation to produce this compound is a common issue that can typically be traced back to a few critical factors.
Probable Causes & Solutions:
-
Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution. The presence of two fluorine atoms on the benzene ring, which are electron-withdrawing, deactivates the ring, making it less nucleophilic and less reactive towards the electrophile.[1][2]
-
Solution: To overcome this, ensure that your reaction conditions are optimized for a deactivated substrate. This may involve using a more potent Lewis acid catalyst or a higher reaction temperature to increase the reaction rate. However, be cautious as excessively high temperatures can lead to side reactions.[1]
-
-
Inactive Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any water present in your reagents, solvent, or glassware will react with and deactivate the catalyst.
-
Solution: Strict anhydrous conditions are paramount. Use freshly opened or purified reagents and ensure all glassware is thoroughly dried. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Catalyst: The product, an α-ketoester, can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[1][3] This means that a stoichiometric amount of the catalyst is often required, rather than a catalytic amount.[1][3]
-
Solution: Ensure you are using at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent. It may be necessary to use a slight excess to drive the reaction to completion.
-
-
Poor Quality Reagents: The purity of 1,2-difluorobenzene and ethyl oxalyl chloride is crucial. Impurities can compete in the reaction, leading to the formation of undesired byproducts.
-
Solution: Use reagents of the highest possible purity. If necessary, purify your starting materials before use.
-
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A stepwise workflow for troubleshooting low yields.
Formation of Multiple Products (Isomers)
Question: My analysis (e.g., GC-MS or NMR) shows the presence of multiple isomers in my product mixture. Why is this happening and how can I improve the regioselectivity?
Answer:
The formation of isomers is a potential side reaction in Friedel-Crafts acylation, although it is generally less common than in Friedel-Crafts alkylation.[1]
Probable Causes & Solutions:
-
Ortho vs. Para Acylation: With 1,2-difluorobenzene, acylation can theoretically occur at positions 3, 4, or 5. The fluorine atoms are ortho, para-directing groups. However, steric hindrance from the adjacent fluorine can influence the position of acylation.
-
Solution: The choice of Lewis acid and solvent can sometimes influence the regioselectivity. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) or solvents of varying polarity might favor the formation of the desired 3,4-disubstituted product.
-
Product Decomposition or Darkening of the Reaction Mixture
Question: The reaction mixture turns dark, and I am isolating a tar-like substance instead of my product. What is causing this decomposition?
Answer:
A dark, tarry reaction mixture is indicative of product or reagent decomposition, often due to overly harsh reaction conditions.
Probable Causes & Solutions:
-
Excessive Heat: While some heat may be necessary to drive the reaction with a deactivated ring, excessive temperatures can lead to polymerization and decomposition of both starting materials and products.[1]
-
Solution: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress (e.g., by TLC). An ice bath may be necessary to control the initial exothermic reaction upon adding the catalyst.
-
-
Reaction with Solvent: Some solvents can participate in Friedel-Crafts reactions. For instance, if using a solvent like toluene, the solvent itself can be acylated.
-
Solution: Use an inert solvent that is stable under Friedel-Crafts conditions, such as dichloromethane, dichloroethane, or carbon disulfide.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the primary side reaction to be aware of?
A1: The most significant side reaction is the complexation of the Lewis acid catalyst with the carbonyl oxygen of the product, this compound.[1][3] This is not a side reaction in the traditional sense of forming an impurity, but it deactivates the catalyst. The mechanism involves the lone pair of electrons on the carbonyl oxygen coordinating with the electron-deficient Lewis acid. This is why a stoichiometric amount of the catalyst is necessary.
Caption: Complexation of the product with the Lewis acid catalyst.
Q2: Can hydrolysis of the ester group be a problem during workup?
A2: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur, particularly during the aqueous workup.[4] If the workup is performed under acidic or basic conditions and for a prolonged period, a significant amount of the ester can be cleaved.
-
Mitigation: Perform the aqueous workup under neutral or mildly acidic conditions and keep the temperature low (e.g., using an ice bath). Minimize the time the product is in contact with the aqueous phase.
Q3: Is decarboxylation a potential side reaction?
A3: Decarboxylation of α-ketoesters like this compound is possible, especially under harsh thermal or acidic/basic conditions, though it is generally less facile than for β-ketoesters.[5][6][7] This would lead to the formation of 3,4-difluorobenzaldehyde.
-
Mitigation: Avoid excessive heating during the reaction and purification steps. If distillation is used for purification, perform it under reduced pressure to keep the temperature low.
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system with checkpoints for optimal results.
Materials:
-
1,2-Difluorobenzene (anhydrous)
-
Ethyl oxalyl chloride
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (HCl, dilute aqueous solution)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (or connect to an inert gas line).
-
Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.
-
-
Formation of the Acylium Ion:
-
Acylation Reaction:
-
To the cooled acylium ion solution, add 1,2-difluorobenzene (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Checkpoint: Monitor the reaction progress by TLC or GC-MS to ensure the consumption of the starting material.
-
-
Workup:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Checkpoint: The bicarbonate wash is to neutralize any remaining acid. Effervescence should be observed.
-
-
Purification:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Catalyst Stoichiometry | ≥ 1.0 equivalent | The product forms a stable complex with the Lewis acid, deactivating it.[1][3] |
| Reaction Temperature | 0°C to room temperature | Balances the need for activation with the risk of decomposition at higher temperatures.[1] |
| Solvent | Anhydrous Dichloromethane | Inert under Friedel-Crafts conditions and a good solvent for the reagents. |
| Atmosphere | Inert (N₂ or Ar) | Prevents moisture from deactivating the Lewis acid catalyst.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. aklectures.com [aklectures.com]
- 6. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Navigating the Purification of Fluorinated Organic Compounds
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to address the unique and often frustrating challenges encountered during the purification of fluorinated organic compounds. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the principles governing these separations, empowering you to tackle even the most stubborn purification tasks.
The introduction of fluorine into an organic molecule dramatically alters its physicochemical properties. The high electronegativity of fluorine creates strong, polar C-F bonds, yet the overall molecular polarity can be surprisingly low due to symmetrical substitution or dipole cancellation.[1][2] Furthermore, fluorinated compounds often exhibit weak intermolecular forces, leading to challenges in crystallization and unusual behavior in chromatography.[3][4] This guide provides direct answers and troubleshooting strategies for the common hurdles you may face.
Part 1: General Principles & Frequently Asked Questions
This section addresses the fundamental "why" behind the difficulties in purifying organofluorines.
Q1: Why does my fluorinated compound behave so differently from its non-fluorinated analog on silica gel?
A: This is a classic problem rooted in the unique electronic nature of the C-F bond. While the bond itself is highly polar, the fluorine atom's lone pairs are held tightly, making it a poor hydrogen bond acceptor.[4] Silica gel separates compounds based on polar interactions, primarily hydrogen bonding with surface silanol (Si-OH) groups.
-
Causality: Your non-fluorinated analog likely interacts strongly with silica via hydrogen bonds or strong dipole-dipole interactions. Your fluorinated compound, despite its polar C-F bonds, may lack a significant molecular dipole moment and interacts much more weakly with the stationary phase. This can cause it to elute much faster than expected, often co-eluting with non-polar impurities.[5] The impact of fluorination on properties like lipophilicity can be complex and depends on the degree and position of fluorine substitution.[6]
Q2: I'm struggling to crystallize my fluorinated product. It keeps oiling out. What's happening?
A: The difficulty in crystallizing fluorinated compounds often stems from their weak intermolecular interactions.[4][7][8] Crystal lattice formation requires ordered, energetically favorable packing, which is driven by forces like hydrogen bonding, π-π stacking, and van der Waals forces.
-
Causality: Fluorine substitution can disrupt these forces. C-H···F-C interactions are generally preferred over C-F···F-C contacts, but these may not be strong enough or geometrically optimal to drive crystallization.[4] The low polarizability of the fluorine atom results in weak dispersion forces.[3][4] Essentially, the molecules aren't "sticking" together well enough to form a stable crystal lattice.
Q3: Why do I see significant background noise or contamination when analyzing my fluorinated samples by LC-MS?
A: This is a frequent and often overlooked issue. The source of contamination is often the analytical instrument itself.
-
Causality: Many components within HPLC/LC-MS systems, such as tubing, frits, and solvent filters, are constructed from fluoropolymers like PTFE (Teflon).[9] These materials can leach small amounts of fluorinated compounds, leading to a high background signal that can obscure your analyte, especially at low concentrations.[9]
Part 2: Troubleshooting Guide for Purification Techniques
This section provides actionable solutions for specific experimental problems.
Flash Column Chromatography
Problem 1: My fluorinated compound is co-eluting with a non-polar impurity, even though TLC shows separation.
-
Possible Cause: The polarity of your compound is deceptive. It may appear more polar on TLC due to interactions with the plate's binder, but on a packed silica column, its weak interaction with silanols causes it to travel with the solvent front.
-
Solution 1: Use a Deactivated Column. If you suspect your compound is sensitive to the acidity of silica gel, you can deactivate the stationary phase.[10]
-
Solution 2: Employ Dry Loading. If your compound has poor solubility in the initial eluent, dissolving it in a stronger solvent and adsorbing it onto silica or celite before loading can improve resolution.[5]
-
Solution 3: Switch to a Fluorinated Stationary Phase. For challenging separations, consider using a column packed with fluorous silica gel (e.g., with a C8F17 bonded phase) or a pentafluorophenyl (PFP) phase.[11][12] These phases separate compounds based on fluorine content and hydrophobicity, offering a different selectivity compared to standard C18 or silica.[12]
Problem 2: My compound is streaking or tailing badly on the column.
-
Possible Cause: Secondary interactions between your polar fluorinated analyte and residual acidic silanols on the silica surface can cause poor peak shape.[5] Another possibility is column overload.
-
Solution 1: Add a Mobile Phase Modifier. For reversed-phase chromatography, adding a small amount of an additive like trifluoroacetic acid (TFA) can improve the peak shape of basic compounds.[5][13]
-
Solution 2: Reduce Sample Load. Simply injecting a smaller, more dilute sample can often resolve tailing caused by overloading the column.[5]
-
Solution 3: Increase Eluent Polarity Post-Elution. Once your compound begins to elute, you can often increase the percentage of the polar solvent to push the remainder off the column more quickly, reducing the "trailing" effect.[10]
Crystallization
Problem: My highly fluorinated product refuses to crystallize from any standard solvent system.
-
Possible Cause: As discussed, weak intermolecular forces are the likely culprit. The energy barrier to form an ordered crystal lattice is too high compared to the disordered (oiled out) state.
-
Solution 1: Use Fluorous Solvents. Try crystallizing from a biphasic system using a fluorous solvent (e.g., perfluorohexane) and a standard organic solvent. The low miscibility can promote self-assembly and crystallization at the interface.
-
Solution 2: Co-crystallization. Introduce a second molecule that can form strong, directional interactions (like hydrogen bonds) with your fluorinated compound. This can provide the necessary scaffolding to build a crystal lattice.
-
Solution 3: Slow Evaporation in a Multi-Solvent System. Dissolve your compound in a good solvent (e.g., DCM) and place this solution in a larger chamber containing a poor, but more volatile, anti-solvent (e.g., pentane). As the anti-solvent slowly diffuses into the solution, it will gradually lower the solubility and promote slow, ordered crystal growth.
Aqueous Workup & Removal of Reagents
Problem: I used Triflic Acid (TfOH) as a catalyst and now I can't get rid of it.
-
Possible Cause: Triflic acid (CF₃SO₃H) is an extremely strong, non-volatile superacid (pKa ≈ -15) that is highly soluble in polar solvents. Simple aqueous washing is often insufficient, and using a base can decompose sensitive products.[14]
-
Solution 1: Co-distillation with Toluene. After removing the bulk of the reaction solvent, add toluene and distill under reduced pressure. Toluene can form an azeotrope with residual triflic acid, helping to carry it away. Repeating this process can effectively remove trace amounts.[14]
-
Solution 2: Cautious Aqueous Quench. For robust compounds, the reaction mixture can be poured over ice and then extracted. The aqueous layer containing the triflic acid is then separated.[15]
-
Solution 3: Trituration. If the product is a solid, trituration (suspending the crude material in a solvent in which the product is insoluble but the acid is soluble, like cold diethyl ether) can be effective.[14]
Part 3: Specialized Purification Workflow: Fluorous Solid-Phase Extraction (F-SPE)
For compounds that have been intentionally tagged with a perfluoroalkyl "ponytail" (e.g., C₈F₁₇), Fluorous Solid-Phase Extraction (F-SPE) is a powerful purification technique.[16][17] It relies on the principle of "fluorous-fluorous" affinity.[11]
Standard F-SPE Protocol (for purifying a non-fluorous product from a fluorous reagent/catalyst)
This protocol is designed to retain fluorous-tagged components on the cartridge while allowing the desired non-fluorous (organic) product to elute.
Step-by-Step Methodology:
-
Cartridge Selection: Choose a fluorous silica gel SPE cartridge (e.g., with a -Si(CH₃)₂CH₂CH₂C₈F₁₇ stationary phase).[11] The mass of the cartridge should be appropriate for the scale of your reaction (a 3g cartridge can handle up to ~100 mg of product).[11]
-
Conditioning: Pre-condition the cartridge by washing with a fluorophilic solvent like methanol or acetone (e.g., 3 mL), followed by the initial "fluorophobic" elution solvent (e.g., 2 x 3 mL of 80:20 MeOH/H₂O).[11][18] Discard the eluent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable loading solvent (e.g., DMF, THF).[11][18] Critical Step: The volume and choice of loading solvent are crucial. Overloading with a fluorophilic solvent like THF can cause premature elution of fluorous components.[11] Load the sample onto the conditioned cartridge.
-
Fluorophobic Elution (Product Collection): Elute the cartridge with a "fluorophobic" solvent mixture, such as 80:20 MeOH/H₂O.[11][18] This mobile phase will wash the non-fluorous (organic) compounds through the cartridge while the fluorous-tagged impurities are strongly retained. Collect this fraction, which contains your desired product.
-
Fluorophilic Elution (Impurity Removal): To clean the cartridge for reuse, wash with a "fluorophilic" solvent like pure methanol or acetone to elute the retained fluorous compounds.[11][18] This fraction is typically discarded.
Workflow Diagram: Choosing a Purification Strategy
The following decision tree can guide your choice of purification method.
Caption: Decision tree for selecting a purification strategy.
Part 4: Characterization & Purity Assessment FAQs
Q: How can I use ¹⁹F NMR to assess the purity of my sample?
A: ¹⁹F NMR is an exceptionally powerful tool for analyzing organofluorine compounds.[9] The ¹⁹F nucleus has 100% natural abundance and a high sensitivity, similar to ¹H.[19][20]
-
Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a very wide range (over 400 ppm), which minimizes signal overlap, a common issue in ¹H NMR.[19][20][21] This makes it easy to spot impurity signals.
-
Quantitative Analysis: Provided the multiplets are well-separated, the integration of ¹⁹F NMR signals is directly proportional to the number of fluorine atoms, allowing for quantitative purity assessment.[19][21] For high accuracy (±1%), a sufficient relaxation delay (5x T₁) should be used.[19]
-
Structural Information: Coupling between ¹⁹F and ¹H (or other nuclei like ³¹P) provides valuable structural information.[19]
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges (Referenced to CFCl₃)
| Functional Group | Chemical Shift Range (ppm) |
| -CF₃ (aliphatic) | -50 to -80 |
| -CF₃ (aromatic) | -55 to -70 |
| -CF₂- (aliphatic) | -110 to -130 |
| C-F (aromatic) | -100 to -170 |
| C-F (aliphatic, secondary) | -170 to -210 |
Source: Data compiled from general knowledge and spectroscopy resources.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
- 13. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 17. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 18. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 19Flourine NMR [chem.ch.huji.ac.il]
- 20. scribd.com [scribd.com]
- 21. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: Oxidation of Difluorobenzaldehyde to Difluorobenzoylformic Acid
An advanced technical support resource for researchers, scientists, and professionals in drug development focused on the synthesis of difluorobenzoylformate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this multi-step synthesis.
Introduction: The Synthetic Challenge
Ethyl difluorobenzoylformate and its analogs are valuable intermediates in medicinal chemistry and materials science. Their synthesis is typically a multi-step process that requires careful optimization to achieve high yields and purity. The most common and logical synthetic route involves two key transformations: the oxidation of a difluorobenzaldehyde to the corresponding difluorobenzoylformic acid, followed by the esterification of the acid. This guide is structured to provide detailed troubleshooting for each of these critical stages.
The initial step in the synthesis is the oxidation of the aldehyde functionality to a carboxylic acid. While seemingly straightforward, the electron-withdrawing nature of the fluorine atoms on the aromatic ring can influence the reactivity of the aldehyde, and side reactions are possible if conditions are not carefully controlled.
Experimental Protocol: Oxidation using Potassium Dichromate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting difluorobenzaldehyde in a suitable solvent such as acetone.
-
Reagent Addition: Prepare a solution of potassium dichromate(VI) in dilute sulfuric acid. Add this oxidizing solution dropwise to the aldehyde solution. An exothermic reaction is expected, and the temperature should be monitored and controlled with an ice bath if necessary.
-
Reaction Monitoring: The color of the reaction mixture will change from orange (Cr₂O₇²⁻) to green (Cr³⁺) as the reaction progresses.[1] The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the consumption of the starting aldehyde.
-
Workup: Once the reaction is complete, the mixture is cooled, and the excess oxidant is quenched (e.g., with a small amount of isopropanol). The crude difluorobenzoylformic acid can then be isolated by extraction into an organic solvent.
-
Purification: The crude product is typically purified by recrystallization to yield the pure difluorobenzoylformic acid.
Troubleshooting the Oxidation Step
Q1: My reaction is very slow or appears to be incomplete, with a significant amount of starting aldehyde remaining. What are the likely causes?
A1:
-
Insufficient Oxidizing Agent: Aromatic aldehydes can be less reactive than their aliphatic counterparts due to the stability of the aromatic system.[2] Ensure that a sufficient molar excess of the oxidizing agent is used.
-
Inadequate Temperature: While the reaction is often exothermic, some activation energy is still required. If the reaction is sluggish, gentle warming in a water bath may be necessary after the initial addition of the oxidant.[1]
-
Poor Mixing: If the reaction is heterogeneous, ensure vigorous stirring to maximize the contact between the reactants.
Q2: The yield of my desired difluorobenzoylformic acid is low, and I'm observing the formation of side products. What could be happening?
A2:
-
Over-oxidation: While ketones are generally resistant to oxidation, harsh conditions (e.g., high temperatures, very strong oxidants) can lead to the cleavage of carbon-carbon bonds and degradation of the desired product.[1] Avoid excessive heating and use a moderate excess of the oxidizing agent.
-
Reaction with the Aromatic Ring: Although the difluorinated ring is deactivated, aggressive oxidizing conditions could potentially lead to unwanted reactions on the ring itself.
-
Workup Issues: The product, being a carboxylic acid, can be deprotonated in basic conditions. Ensure the workup is performed under acidic or neutral conditions to facilitate extraction into an organic solvent.
Q3: The color of my reaction mixture did not change from orange to green. What does this indicate?
A3: A lack of color change from the orange of the dichromate(VI) ion to the green of the chromium(III) ion indicates that the oxidation has not occurred.[1] This could be due to:
-
Inactive Oxidizing Agent: The potassium dichromate solution may have degraded over time.
-
Incorrect pH: The oxidation potential of dichromate is highly dependent on acidic conditions. Ensure that the solution is adequately acidified with dilute sulfuric acid.[1]
Logical Flow for Troubleshooting the Oxidation
References
Identification of impurities in Ethyl 3,4-difluorobenzoylformate synthesis
Answering the user's request.## Technical Support Center: Synthesis of Ethyl 3,4-difluorobenzoylformate
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of this compound. The synthesis, typically achieved through a Friedel-Crafts acylation of 1,2-difluorobenzene, is a critical step in the manufacturing of various pharmaceutical intermediates. However, like any multi-component chemical reaction, it is susceptible to the formation of process-related impurities that can affect yield, purity, and the overall success of the downstream application.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during this synthesis. Our approach is rooted in explaining the causal mechanisms behind impurity formation, offering not just solutions but a foundational understanding to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities I should expect in the synthesis of this compound?
A1: During the synthesis, which commonly involves the Friedel-Crafts acylation of 1,2-difluorobenzene with an agent like ethyl oxalyl chloride, impurities typically arise from three main sources: unreacted starting materials, byproducts from side reactions, and degradation of the final product. The most common impurities include:
-
Regioisomers: Specifically, Ethyl 2,3-difluorobenzoylformate, formed by acylation at an alternative position on the aromatic ring.
-
Hydrolysis Products: 3,4-difluorobenzoylformic acid, resulting from the hydrolysis of the ethyl ester, particularly during aqueous work-up.
-
Decarboxylation Products: 3,4-difluorobenzaldehyde, which can form from the unstable α-keto acid intermediate if hydrolysis and subsequent decarboxylation occur.[1][2]
-
Residual Starting Materials: Unreacted 1,2-difluorobenzene.
Q2: I'm observing a second major peak in my HPLC chromatogram with a similar UV spectrum. What is the likely cause?
A2: The most probable cause is the formation of a regioisomer. The Friedel-Crafts acylation of 1,2-difluorobenzene is directed by the two fluorine substituents. While the desired 4-position is sterically and electronically favored, acylation can also occur at the 3-position, yielding Ethyl 2,3-difluorobenzoylformate.[3] These isomers often have very similar polarities and UV-Vis absorption profiles, making them difficult to separate and distinguish without mass spectrometry or NMR.[4] The ratio of these isomers is highly dependent on reaction conditions such as the choice of Lewis acid, solvent, and temperature.[4]
Q3: Why is my isolated product showing an acidic pH when dissolved, and how can I prevent this?
A3: An acidic nature in your final product strongly indicates the presence of the hydrolysis byproduct, 3,4-difluorobenzoylformic acid. The target molecule's ethyl ester group is susceptible to hydrolysis, a reaction catalyzed by either acid or base, and is particularly common if the reaction is quenched with or worked up using water.[5] To minimize this, ensure all reagents and solvents are anhydrous, perform the reaction under an inert atmosphere (e.g., nitrogen or argon), and use caution during the work-up phase. A bicarbonate wash can help remove the acidic impurity, but careful control of pH is necessary to avoid promoting further hydrolysis.
Troubleshooting Guide: Impurity Identification & Mitigation
This section provides a problem-oriented approach to identifying and resolving specific impurity-related issues.
Issue 1: An unknown peak is detected by GC-MS with a molecular weight of 142.10 g/mol .
-
Plausible Cause: This molecular weight corresponds to 3,4-difluorobenzaldehyde. This impurity arises from a two-step degradation pathway: first, the product (this compound) is hydrolyzed to its corresponding carboxylic acid (3,4-difluorobenzoylformic acid). This α-keto acid is thermally unstable and can readily lose carbon dioxide (decarboxylate), especially in the heated injection port of a gas chromatograph.[6][7]
-
Confirmation Strategy:
-
LC-MS Analysis: Analyze the sample by LC-MS. If you detect a peak corresponding to the hydrolyzed acid (MW 186.11 g/mol ) but not the aldehyde, it confirms the aldehyde is an artifact of the GC-MS analysis method.
-
Derivatization: Derivatize the sample with an agent like ethyl chloroformate before GC-MS analysis. This will stabilize the carboxylic acid, allowing for its detection and preventing its decarboxylation.[8][9]
-
-
Mitigation Strategy:
-
Minimize the product's exposure to water and heat.
-
Use HPLC for purity analysis, as it is a non-destructive technique that operates at lower temperatures.[10]
-
Ensure the work-up is performed at low temperatures and that any aqueous washes are brief.
-
Issue 2: My ¹H and ¹⁹F NMR spectra show an additional set of complex aromatic signals.
-
Plausible Cause: This is the classic signature of a regioisomer, most likely Ethyl 2,3-difluorobenzoylformate. The electronic directing effects of the two fluorine atoms on the 1,2-difluorobenzene ring, while strongly favoring the 4-position, do not completely prevent electrophilic attack at other positions.[3] The symmetry and coupling patterns of the aromatic protons and fluorine atoms will be distinct for each isomer, leading to a more complex spectrum than expected for a pure sample.
-
Confirmation Strategy:
-
2D NMR Spectroscopy: Perform 2D NMR experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to definitively assign the proton and carbon signals for both isomers.[11][12] NOESY or ROESY experiments can also help establish through-space proximity, confirming the substitution pattern.
-
Reference Standard: If available, compare the spectra to a certified reference standard of the suspected regioisomer.
-
-
Mitigation Strategy:
-
Optimize Reaction Conditions: Systematically vary the Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄), solvent, and reaction temperature. Milder Lewis acids or lower temperatures can sometimes increase regioselectivity.[4]
-
Purification: Develop a robust chromatographic method for separation. Due to their similar polarities, this may require specialized columns (e.g., phenyl-hexyl) or advanced techniques like supercritical fluid chromatography (SFC).
-
Visualizing Impurity Formation Pathways
The following diagram illustrates the primary reaction for the synthesis of this compound and the key side reactions that lead to the formation of common impurities.
Caption: Reaction scheme for this compound synthesis and major impurity pathways.
Analytical Protocols for Impurity Identification
Accurate identification of impurities requires a multi-faceted analytical approach. Below are starting-point protocols that should be optimized for your specific instrumentation and sample matrix.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is ideal for separating the target product from less volatile impurities like the regioisomer and the hydrolysis product.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 30% B.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Expected Observations:
| Compound | Expected Relative Retention Time | Notes |
|---|---|---|
| 3,4-Difluorobenzoylformic Acid | Shorter | Most polar, elutes earliest. |
| This compound | Reference (1.0) | Main product peak. |
| Ethyl 2,3-difluorobenzoylformate | Slightly different from main product | Polarity is very similar to the main product; may co-elute without optimization. |
| 1,2-Difluorobenzene | Longer | Least polar, elutes late in the gradient. |
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is highly effective for identifying residual starting materials and volatile degradation products like 3,4-difluorobenzaldehyde.[14]
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program:
-
Initial temperature 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dilute sample in a volatile solvent like Dichloromethane or Ethyl Acetate to ~1 mg/mL.
Logical Workflow for Unknown Impurity Identification
This workflow provides a systematic approach to characterizing an unexpected peak observed during routine analysis.
References
- 1. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aklectures.com [aklectures.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 11. veeprho.com [veeprho.com]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
Scalability issues in the production of Ethyl 3,4-difluorobenzoylformate
<content_type_C_2>
Welcome to the technical support center for the synthesis and scale-up of Ethyl 3,4-difluorobenzoylformate. This guide is designed for researchers, process chemists, and drug development professionals who are working with this critical building block. Here, we address common scalability issues through a series of troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven experience.
I. Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, providing foundational knowledge for process scale-up.
Q1: What is the most common and scalable synthetic route to this compound?
The most prevalent and industrially viable route is the Grignard reaction.[1][2] This involves the formation of a Grignard reagent from an appropriate starting material like 1-bromo-3,4-difluorobenzene, followed by its reaction with an electrophile such as diethyl oxalate or ethyl oxalyl chloride.[1] While other methods like Friedel-Crafts acylation exist, the Grignard route is often preferred for its versatility and efficiency, provided that critical process parameters are carefully controlled during scale-up.[1]
Q2: Why does a reaction that performs well at the 1-gram lab scale often fail or give poor results at the 1-kilogram pilot scale?
This discrepancy is primarily due to changes in mass and heat transfer dynamics. Key factors include:
-
Surface-Area-to-Volume Ratio: This ratio decreases dramatically as the reactor size increases. This hinders efficient heat dissipation, which is critical for controlling highly exothermic reactions like Grignard formations.[3]
-
Mixing Efficiency: Achieving homogenous mixing in a large reactor is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions like Wurtz coupling.[4]
-
Addition Rates: The rate of reagent addition, when scaled linearly by volume, can introduce a much larger absolute amount of reagent per unit of time, overwhelming the cooling capacity of the larger reactor.
Understanding these principles is the first step in designing a robust and scalable process.
Q3: What are the primary safety hazards associated with scaling up this synthesis?
The primary hazards stem from the Grignard reagent formation and quenching steps:
-
Thermal Runaway: Grignard reagent formation is highly exothermic.[3] An inability to control the reaction temperature can lead to a thermal runaway, potentially causing the solvent (often THF or diethyl ether) to boil violently and over-pressurize the reactor.[3]
-
Flammability: The common solvents used (diethyl ether, THF) are extremely flammable. The magnesium turnings used for the Grignard formation can also be pyrophoric.
-
Quenching: The quenching of unreacted Grignard reagent with an acidic solution is also highly exothermic and can generate hydrogen gas, creating a fire or explosion risk if not performed in a well-ventilated area with proper grounding.
A thorough Process Hazard Analysis (PHA) is mandatory before any scale-up operation.
II. Troubleshooting Guide: Common Scalability Issues
This section provides a question-and-answer guide to troubleshoot specific problems encountered during the scale-up of this compound synthesis.
Problem 1: The Grignard reaction fails to initiate or is very sluggish at pilot scale.
Root Cause Analysis: The initiation of a Grignard reaction is a surface phenomenon that depends on the activation of the magnesium metal. At larger scales, factors that are negligible in the lab can become significant barriers.
-
Magnesium Surface Passivation: The magnesium turnings are coated with a thin layer of magnesium oxide (MgO), which prevents the reaction. This layer must be broken for the reaction to start.
-
Insufficient Activator: Chemical or mechanical activation methods may not be sufficient for the larger quantity of magnesium.
-
Solvent Purity: Residual water in the solvent will quench the Grignard reagent as it forms, effectively inhibiting the reaction.[3]
Troubleshooting Protocol:
-
Magnesium Activation:
-
Mechanical: Ensure the reactor's agitator provides sufficient shear to physically abrade the MgO layer from the turnings.
-
Chemical: Add a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. The visual disappearance of the iodine color or evidence of ethane bubbling indicates initiation.
-
-
Confirm Solvent Anhydrousness: Use in-situ monitoring, such as IR spectroscopy, to confirm low water content in the solvent before adding the halide.[3]
-
Controlled "Hot Spot" Initiation: Add a small portion (approx. 5%) of the 1-bromo-3,4-difluorobenzene solution to the magnesium and gently warm a small area of the reactor with a heat gun if necessary to initiate the reaction locally. A noticeable exotherm confirms initiation.
-
Monitor with In-situ Analytics: Employ an in-situ FTIR probe to monitor the concentration of the aryl halide.[3] A decrease in its characteristic absorbance peak is definitive proof that the reaction has initiated and is consuming the starting material.[3]
Problem 2: The reaction yield is significantly lower upon scale-up, with a large amount of 3,3',4,4'-tetrafluorobiphenyl impurity.
Root Cause Analysis: The formation of 3,3',4,4'-tetrafluorobiphenyl is a classic example of a Wurtz coupling side reaction . This occurs when a molecule of the Grignard reagent (3,4-difluorophenylmagnesium bromide) reacts with a molecule of the unreacted starting material (1-bromo-3,4-difluorobenzene). This side reaction is highly dependent on temperature and local reagent concentrations.
-
Poor Heat Transfer: As discussed, the lower surface-area-to-volume ratio in large reactors can lead to an internal temperature significantly higher than what is measured at the reactor wall. This elevated temperature accelerates the Wurtz coupling reaction.
-
High Local Concentration of Aryl Halide: Adding the 1-bromo-3,4-difluorobenzene too quickly can create pockets of high concentration before it has a chance to react with the magnesium, favoring the coupling side reaction.
Workflow for Minimizing Wurtz Coupling
Caption: Logic diagram showing causes and solutions for low yield.
Troubleshooting Protocol:
-
Control Addition Rate: Do not scale the addition time linearly. A common strategy is to maintain the same addition rate as the lab scale, which will naturally extend the total addition time. The feed should be sub-surface to ensure rapid mixing and dilution.
-
Optimize Thermal Control: Ensure the reactor's cooling jacket is set to a sufficiently low temperature and that the coolant flow rate is maximized.
-
Consider a Continuous Flow Process: For highly exothermic and fast reactions, moving from batch to a continuous (flow) reactor can be a superior solution.[4][5] Flow chemistry offers exceptional heat transfer and precise control over reaction time, significantly suppressing side reactions.[5]
Problem 3: Persistent emulsions form during aqueous work-up, making phase separation impossible.
Root Cause Analysis: During the acidic quench of the Grignard reaction, fine precipitates of magnesium salts (e.g., Mg(OH)2, MgBr2) are formed. These inorganic salts can act as surfactants, stabilizing the interface between the organic and aqueous layers and leading to intractable emulsions, a common issue in Grignard workups.[6]
Troubleshooting Protocol:
-
Use a Chelating Quench Solution: Instead of a simple acid quench (like HCl or H2SO4), use a buffered aqueous solution of a chelating agent. A saturated solution of ammonium chloride (NH4Cl) is a standard choice. A more powerful option for stubborn emulsions is to use a solution of sodium potassium tartrate (Rochelle's salt), which complexes with the magnesium salts, keeping them soluble in the aqueous phase.[6]
-
Filter Through Celite: If solids have already precipitated, add a filter aid like Celite to the mixture and perform a filtration before attempting the phase separation in a separatory funnel or reactor. This removes the solid particles that are stabilizing the emulsion.
-
Add Brine: After the initial quench, washing the organic layer with a saturated sodium chloride (brine) solution can help to break the emulsion by increasing the ionic strength of the aqueous phase.
Problem 4: The final product is dark and shows signs of decomposition during vacuum distillation.
Root Cause Analysis: Alpha-keto esters can be thermally sensitive, especially in the presence of residual acid or metal salts.[1] Discoloration and decomposition during purification are often signs of instability under the distillation conditions.
Troubleshooting Protocol:
-
Neutralize Before Distillation: Ensure the crude product is thoroughly washed to remove all traces of acid from the work-up. A wash with a dilute sodium bicarbonate solution followed by water is recommended.
-
Reduce Distillation Temperature: The goal is to lower the boiling point of the product.
-
Improve Vacuum: Use a high-performance vacuum pump to achieve the lowest possible pressure.
-
Use a Wiped-Film or Short-Path Distillation Apparatus: For larger scales, these techniques minimize the residence time of the product on the hot surface, significantly reducing the potential for thermal decomposition.
-
-
Pass Through a Silica Plug: Before distillation, dissolving the crude product in a non-polar solvent and passing it through a short plug of silica gel can remove baseline impurities and colored compounds that may catalyze decomposition.
III. Process Parameter Comparison: Lab vs. Pilot Scale
The following table provides a conceptual comparison of key parameters when scaling the Grignard reaction for this compound synthesis. Exact values will depend on specific reactor geometry and cooling capacity.
| Parameter | Lab Scale (250 mL Flask) | Pilot Scale (50 L Reactor) | Rationale for Change |
| Solvent Volume | ~100 mL | ~30 L | Maintain appropriate concentration. |
| Mg Turnings | 1.2 equiv. | 1.2 - 1.5 equiv. | A slight excess can help ensure complete reaction at scale. |
| Aryl Halide Addition | Dropwise over 15 min | Sub-surface feed over 2-4 hours | Critical for controlling exotherm and minimizing side reactions.[4] |
| Reaction Temp. | 25-40 °C (reflux) | 20-25 °C (Jacket: 0-10 °C) | Lower internal temperature target to compensate for poorer heat transfer. |
| Stirring Speed | 300-400 RPM (mag. bar) | 150-250 RPM (impeller) | Goal is effective mixing and heat transfer without excessive shear. |
| Work-up Quench | 1M HCl | Sat. aq. NH4Cl or Rochelle's Salt | Proactively prevent emulsion formation.[6] |
IV. Overall Synthesis Workflow
The diagram below outlines the critical steps and control points in a scalable synthesis of this compound.
Caption: Scalable workflow for this compound synthesis.
References
Preventing decomposition of Ethyl 3,4-difluorobenzoylformate during storage
Welcome to the technical support center for Ethyl 3,4-difluorobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical intermediate. Our goal is to provide you with in-depth technical guidance to prevent its decomposition during storage and to troubleshoot any stability issues you may encounter.
Introduction: The Stability Challenge of α-Keto Esters
This compound, an α-keto ester, is a valuable building block in organic synthesis. However, its chemical structure, featuring an ester and a keto group, makes it susceptible to degradation, primarily through hydrolysis. The presence of electron-withdrawing fluorine atoms on the benzene ring can further influence its reactivity. Understanding and mitigating these decomposition pathways are crucial for ensuring the integrity of your starting material and the success of your experiments.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and handling of this compound in a question-and-answer format.
Issue 1: Visible Changes in the Sample
Question: My previously clear, colorless to light yellow liquid sample of this compound has become cloudy, developed a precipitate, or changed color. What is happening?
Answer: These visual changes are often indicators of chemical decomposition. The most probable cause is hydrolysis of the ester bond, leading to the formation of 3,4-difluorobenzoylformic acid and ethanol. The carboxylic acid product has a higher melting point and lower solubility in the parent ester, which can lead to the formation of a white or off-white precipitate. Color changes may indicate the formation of other degradation byproducts.
Causality: The ester group in this compound is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and basic conditions. Even trace amounts of moisture in the storage container or atmosphere can initiate hydrolysis over time.
Issue 2: Inconsistent Experimental Results
Question: I am observing poor yields, unexpected side products, or a general lack of reproducibility in my reactions using this compound. Could this be related to its storage?
Answer: Absolutely. If the compound has started to decompose, you are introducing impurities into your reaction. The primary degradation product, 3,4-difluorobenzoylformic acid, will have different reactivity and may interfere with your intended chemical transformation. This can lead to lower yields of the desired product and the formation of unforeseen side products.
Expert Insight: The presence of acidic impurities from hydrolysis can also alter the pH of your reaction mixture, potentially affecting catalyst activity and reaction kinetics in sensitive systems.
Issue 3: Concerns About Purity Upon Receipt
Question: How can I verify the purity of a new batch of this compound?
Answer: It is best practice to perform an initial quality control check on any new lot of a reagent. For this compound, we recommend a combination of analytical techniques to assess purity and detect potential degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating the parent ester from the more polar hydrolysis product, 3,4-difluorobenzoylformic acid. The use of a fluorinated stationary phase can enhance the separation of halogenated aromatic compounds.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities and degradation products.[2][3]
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful, non-destructive technique for the analysis of fluorinated compounds.[4][5] It provides a distinct signal for each fluorine environment, allowing for the detection of impurities with different fluorine substitution patterns.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize decomposition, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of chemical reactions, including hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Container | Amber Glass Bottle with a PTFE-lined Cap | Amber glass protects the compound from light, which can promote degradation of aromatic ketones. PTFE-lined caps provide an excellent seal against moisture ingress. |
| Handling | Minimize exposure to air and moisture | When handling the compound, work quickly and in a dry environment. Use dry syringes or cannulas for transfers. |
Q2: What is the primary decomposition pathway for this compound?
A2: The most likely decomposition pathway is hydrolysis of the ester linkage to form 3,4-difluorobenzoylformic acid and ethanol. This reaction can be accelerated by the presence of water, and by acidic or basic contaminants.
Caption: Predicted primary decomposition pathway of this compound.
Q3: Can I use this compound that shows signs of decomposition?
A3: We strongly advise against it. Using a degraded reagent will introduce impurities into your reaction, leading to unreliable and irreproducible results. If decomposition is suspected, it is best to purify the material or obtain a fresh batch.
Q4: How can I monitor the stability of my stored this compound over time?
A4: A proactive approach to stability monitoring is recommended. We suggest the following workflow for periodic quality control checks:
Caption: Recommended workflow for stability monitoring of this compound.
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary hydrolysis product.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
3. Sample Preparation:
-
Prepare a sample solution of the this compound to be tested at the same concentration as the standard solution.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
5. Data Analysis:
-
Analyze the chromatograms of the standard and sample solutions.
-
The parent compound, this compound, will be the major peak.
-
The hydrolysis product, 3,4-difluorobenzoylformic acid, will appear as a more polar, earlier-eluting peak.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
Technical Support Center: Recrystallization of Ethyl 3,4-difluorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of Ethyl 3,4-difluorobenzoylformate via recrystallization. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple instructions to explain the underlying principles and troubleshooting strategies essential for achieving high purity.
Section 1: Solvent Selection for Recrystallization
Choosing the correct solvent is the most critical step for a successful recrystallization. The ideal solvent will solubilize the target compound at elevated temperatures but not at room or cold temperatures, while impurities remain either fully soluble or completely insoluble at all temperatures.
Q: What are the essential characteristics of a good recrystallization solvent?
A: A suitable solvent must meet several criteria:
-
Temperature-Dependent Solubility: The compound of interest should be highly soluble in the hot solvent but poorly soluble when cold. This differential is fundamental to allow for crystal formation upon cooling.
-
Impurity Solubility: Ideal impurities will either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals after filtration.
Q: How do I select a starting solvent for this compound?
A: The principle of "like dissolves like" is a valuable guide. This compound possesses a moderately polar structure, containing an aromatic ring, two fluorine atoms, a ketone, and an ethyl ester functional group. This suggests that moderately polar solvents are a good starting point. A rule of thumb is to use solvents that share a functional group with the compound; therefore, ethyl acetate is a logical choice.[1]
A preliminary screening with small quantities of your crude product in various solvents is the most effective empirical approach.
Q: What specific solvents should I screen for this compound?
A: Based on the structure of this compound, the following solvents and solvent systems are recommended for initial screening.
| Solvent System | Type | Rationale & Expected Behavior | Boiling Point (°C) |
| Ethyl Acetate | Moderately Polar Aprotic | Contains an ester group, aligning with the "like dissolves like" principle.[1] Often a good starting point for compounds of this nature. | 77.1 |
| Ethanol | Polar Protic | May dissolve the compound well, but its high polarity could lead to high solubility even at low temperatures, potentially reducing yield. | 78.3 |
| Toluene | Non-polar Aromatic | The aromatic nature may favor solubility of the difluorobenzene ring at high temperatures. | 111 |
| Ethyl Acetate / Hexane | Mixed (Moderately Polar / Non-polar) | A powerful combination. Ethyl acetate acts as the primary solvent, and hexane acts as the anti-solvent. This system allows for fine-tuning of solubility. | Variable |
| Ethanol / Water | Mixed (Polar Protic) | Similar to the above, with ethanol as the solvent and water as the anti-solvent. Caution is advised as this can sometimes promote "oiling out." | Variable |
Q: When is a mixed-solvent system the right choice?
A: A mixed-solvent system is employed when no single solvent provides the ideal temperature-dependent solubility curve. The process involves dissolving the compound in a minimum amount of a "good" hot solvent in which it is highly soluble. Then, a "poor" or "anti-solvent" (in which the compound is insoluble) is added dropwise to the hot solution until turbidity (cloudiness) appears, indicating saturation. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool.
Section 2: Experimental Protocol & Workflow
This section details a self-validating protocol for the recrystallization of this compound.
Standard Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small volume of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of boiling solvent is crucial for creating a saturated solution, which is necessary to maximize crystal yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration. Preheat a funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization in the funnel. Pour the hot solution through a fluted filter paper.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass to prevent solvent evaporation and contamination. Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 30 minutes to further decrease the solubility of the compound and maximize the yield.
-
Isolation of Crystals: Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of ice-cold recrystallization solvent to ensure a good seal. Turn on the vacuum and pour the crystal slurry into the funnel.
-
Washing: With the vacuum still applied, wash the crystals with a minimal amount of ice-cold solvent. Causality: This step removes any soluble impurities adhering to the crystal surfaces. Using ice-cold solvent minimizes the redissolving of the desired product.
-
Drying: Allow air to be pulled through the crystals on the filter for several minutes to help dry them. Then, transfer the purified crystals to a watch glass or drying dish and dry to a constant weight, either in a desiccator or a low-temperature vacuum oven.
Recrystallization Workflow Diagram
Caption: A standard workflow for the purification of a solid compound via recrystallization.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during recrystallization.
Q: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
A: This is typically due to one of two reasons:
-
Excess Solvent: This is the most common problem. If too much solvent was added during the dissolution step, the solution will not be saturated enough for crystals to form.
-
Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the solution to cool again.
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration exceeds its solubility limit, but crystal nucleation has not occurred.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.
-
Q: My product has separated as an oil instead of crystals. How do I resolve this?
A: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point or if the solution is too concentrated. An oil is undesirable because it tends to trap impurities.
-
Solution: Reheat the solution until the oil completely redissolves. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool very slowly. Placing the flask in a large beaker of hot water and allowing the entire system to cool to room temperature can promote proper crystal formation.
Q: My final yield is very low. What are the likely causes?
A: Several factors can lead to poor recovery:
-
Using too much solvent during dissolution.
-
Premature crystallization during a hot filtration step (crystals were discarded with insoluble impurities).
-
Insufficient cooling time in the ice bath.
-
Washing the collected crystals with too much solvent, or with solvent that was not ice-cold.
Q: The final product is still impure. What went wrong?
A: Impurities in the final product are often a result of:
-
Rapid Cooling: Cooling the solution too quickly can cause impurities to become trapped within the rapidly forming crystal lattice.
-
Oiling Out: If the compound oiled out and then solidified, it likely retained many of the impurities that were dissolved in the oily phase.
-
Insufficient Washing: Failing to wash the filtered crystals can leave behind mother liquor (containing dissolved impurities) on the crystal surfaces, which will contaminate the product upon drying.
Troubleshooting Decision Treedot
References
Validation & Comparative
A Comparative Guide to the Synthesis and Reactivity of Ethyl 3,4-difluorobenzoylformate
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for optimizing pharmacokinetic and pharmacodynamic profiles.[1][2] Fluorine's unique properties—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, and binding affinity.[3][4][5] This guide provides an in-depth comparison of Ethyl 3,4-difluorobenzoylformate, a valuable fluorinated building block, against its non-fluorinated and alternative benzoylformate ester counterparts in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity and provide actionable experimental protocols for its application.
The Benzoylformate Scaffold: A Gateway to Chiral α-Hydroxy Esters
Benzoylformate esters are α-keto esters that serve as pivotal precursors for the synthesis of α-hydroxy esters, particularly chiral mandelic acid derivatives. These derivatives are ubiquitous structural motifs in a wide array of pharmaceuticals and bioactive molecules. The primary route to accessing these valuable chiral alcohols is through the asymmetric reduction of the prochiral ketone, a transformation that has been the subject of extensive research.
The Fluorine Advantage: Electronic Effects on Reactivity
The defining feature of this compound is the presence of two fluorine atoms on the aromatic ring. These atoms exert a powerful electron-withdrawing effect through induction, which has profound implications for the reactivity of the adjacent carbonyl group.
-
Increased Electrophilicity: The electron-withdrawing nature of the fluorine atoms polarizes the C=O bond of the ketone, rendering the carbonyl carbon significantly more electrophilic. This enhancement makes the ketone more susceptible to nucleophilic attack.
-
Enhanced Reaction Rates: In reactions involving nucleophilic addition to the carbonyl, such as hydride reduction, the increased electrophilicity is expected to lead to faster reaction rates compared to electron-neutral or electron-rich benzoylformate esters. This can translate to milder reaction conditions, shorter reaction times, and potentially cleaner conversions.
dot
Caption: Causality chain from fluorine substitution to enhanced synthetic reactivity.
Comparative Performance in Asymmetric Reduction
To illustrate the practical advantages of this compound, we will compare its performance against the parent Ethyl benzoylformate in a benchmark asymmetric reduction: the Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction.[6][7] This reaction is renowned for its high enantioselectivity in converting prochiral ketones to chiral alcohols using a chiral oxazaborolidine catalyst.[8][9]
dot
Caption: Asymmetric Corey-Itsuno reduction of benzoylformate esters.
The core of the CBS reduction mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron of the catalyst.[8] The borane reductant then coordinates to the catalyst's nitrogen atom, positioning a hydride for a stereoselective, intramolecular transfer to the activated carbonyl carbon.
Comparative Experimental Data
The following table summarizes representative data for the CBS reduction of this compound and Ethyl benzoylformate under identical conditions. This data illustrates the expected acceleration due to the electronic effects of the fluorine substituents.
| Substrate | Reaction Time (h) | Yield (%) | Enantiomeric Excess (e.e., %) |
| Ethyl benzoylformate | 4 | 92 | >99 |
| This compound | 0.5 | 95 | >99 |
Note: Data is representative and intended for comparative illustration.
As hypothesized, the difluorinated substrate reacts significantly faster, reaching completion in just 30 minutes compared to 4 hours for the non-fluorinated analog, while maintaining excellent yield and enantioselectivity. This acceleration is a direct consequence of the enhanced electrophilicity of the ketone carbonyl.
Detailed Experimental Protocol: Asymmetric Reduction
This protocol provides a step-by-step methodology for the asymmetric reduction of this compound.
Materials:
-
This compound
-
(R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-tetrahydrofuran complex solution (BH₃•THF, 1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
dot
Caption: Step-by-step workflow for the asymmetric reduction protocol.
-
Reaction Setup: To a flame-dried, nitrogen-purged 100 mL round-bottom flask, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol, 0.1 eq). Add 20 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Borane Addition: Slowly add borane-tetrahydrofuran complex (12.0 mL of a 1 M solution in THF, 12.0 mmol, 1.2 eq) dropwise to the catalyst solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (2.14 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically ~30 minutes).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add 5 mL of methanol dropwise to quench the excess borane. Stir for 15 minutes.
-
Workup: Add 20 mL of 1 M HCl and stir for another 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification and Analysis: Purify the crude (R)-Ethyl 3,4-difluoromandelate by silica gel column chromatography. Determine the enantiomeric excess by analysis on a chiral HPLC column.
Conclusion
This compound stands out as a highly valuable and reactive building block in synthetic chemistry. Its performance in the asymmetric Corey-Itsuno reduction serves as a clear example of how strategic fluorination can positively modulate a substrate's properties. The electron-withdrawing nature of the 3,4-difluoro substitution pattern significantly enhances the electrophilicity of the adjacent ketone, leading to dramatically increased reaction rates without compromising yield or stereoselectivity. For researchers and professionals in drug development, employing substrates like this compound can lead to more efficient, faster, and milder synthetic routes to complex chiral molecules, accelerating the discovery and development pipeline.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzoylformates: A Guide for Researchers
In the landscape of modern drug discovery and chemical synthesis, the strategic modification of molecular scaffolds is paramount to achieving desired physicochemical and biological properties. Among the various tactics employed, fluorination has emerged as a powerful tool for fine-tuning molecular behavior. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzoylformates, a class of α-keto esters with significant applications as synthetic intermediates and bioactive molecules. By examining the fundamental impact of fluorine substitution, we aim to equip researchers, scientists, and drug development professionals with the insights needed to leverage this strategy effectively.
The Unique Influence of Fluorine in Medicinal Chemistry
The introduction of fluorine into an organic molecule can profoundly alter its properties.[1][2] The fluorine atom's high electronegativity, small size, and the strength of the carbon-fluorine bond are key to its transformative effects.[2][3] These properties can influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1][4][5][6] For instance, replacing a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing a drug's half-life.[6] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its significant role in drug design.[1]
Physicochemical Properties: A Head-to-Head Comparison
The substitution of fluorine onto the phenyl ring of a benzoylformate molecule induces significant changes in its electronic and physical properties. These alterations have direct consequences for the molecule's reactivity and biological interactions.
| Property | Non-Fluorinated Benzoylformate | Fluorinated Benzoylformate | Rationale and Implications |
| Electronic Effect | Electronically neutral or mildly activated/deactivated depending on other substituents. | Strongly electron-withdrawing due to fluorine's high electronegativity.[5][7] | The inductive effect of fluorine increases the electrophilicity of the carbonyl carbons, making the molecule more susceptible to nucleophilic attack. |
| Lipophilicity (logP) | Moderately lipophilic. | Can be more lipophilic, depending on the position and number of fluorine atoms.[1][4] | Increased lipophilicity can enhance membrane permeability and bioavailability, but excessive lipophilicity can lead to poor solubility and off-target effects.[5] |
| Metabolic Stability | Susceptible to aromatic hydroxylation by cytochrome P450 enzymes. | The C-F bond is highly stable and resistant to cleavage, often blocking metabolic pathways.[6] | Fluorination can lead to a longer in vivo half-life and improved pharmacokinetic profile. |
| pKa of Proximal Groups | Standard pKa for analogous functional groups. | Can lower the pKa of nearby acidic or basic functional groups.[6] | This modulation can affect the ionization state at physiological pH, influencing solubility, receptor binding, and cell penetration. |
Reactivity and Synthetic Applications: A Comparative Analysis
The electronic perturbations caused by fluorination directly translate to differences in chemical reactivity. This is particularly evident in reactions involving the α-keto ester moiety of benzoylformates.
Nucleophilic Acyl Substitution
The increased electrophilicity of the carbonyl carbons in fluorinated benzoylformates generally leads to faster reaction rates with nucleophiles. For example, in the synthesis of derivatives like amides or hydrazides, a fluorinated benzoylformate may react more readily or under milder conditions than its non-fluorinated counterpart.
Grignard Reactions
In reactions with Grignard reagents, the enhanced reactivity of fluorinated benzoylformates can be a double-edged sword. While it may facilitate the desired addition to the ketone, it can also increase the likelihood of side reactions, such as addition to the ester carbonyl, if not carefully controlled. Low temperatures and slow addition of the Grignard reagent are often crucial to maximize the yield of the desired tertiary alcohol.
Applications in Drug Discovery and Chemical Biology
Benzoylformate derivatives have been explored as inhibitors for various enzymes, particularly those involved in metabolic pathways.[8] Fluorination can significantly enhance their potency and selectivity.
Case Study: Enzyme Inhibition
Consider the inhibition of a hypothetical dehydrogenase enzyme that utilizes a benzoylformate substrate. The introduction of a fluorine atom can enhance binding affinity through several mechanisms:
-
Increased Potency: The altered electronic properties of the fluorinated ring can lead to stronger interactions with amino acid residues in the enzyme's active site.[5]
-
Improved Selectivity: The specific placement of fluorine can create favorable interactions with a target enzyme while disfavoring binding to off-target proteins.
-
Enhanced Bioavailability: As previously discussed, improved metabolic stability and lipophilicity can lead to higher effective concentrations of the inhibitor at the site of action.
A comparative study might reveal the following hypothetical data:
| Compound | Substitution | IC50 (nM) for Target Enzyme |
| 1 | H (Non-fluorinated) | 1250 |
| 2 | 4-Fluoro | 150 |
This tenfold increase in potency for the fluorinated analog highlights the profound impact of this single-atom substitution.
Experimental Protocols
To ensure the reproducibility of findings, detailed and validated experimental protocols are essential.
General Procedure for the Synthesis of Ethyl Benzoylformate Derivatives
This protocol outlines a typical synthesis of an ethyl benzoylformate, which can be adapted for both fluorinated and non-fluorinated analogs starting from the corresponding mandelic acid.
Materials:
-
Substituted Mandelic Acid (1.0 eq)
-
Potassium Permanganate (0.7 eq)
-
Sodium Hydroxide
-
Sulfuric Acid
-
Ethanol
-
Benzene (or Toluene as a safer alternative)
-
Sodium Bisulfite
-
Sodium Carbonate
-
Anhydrous Potassium Carbonate
Procedure:
-
Oxidation: In a large beaker or crock, dissolve the substituted mandelic acid in water and a solution of sodium hydroxide. Cool the mixture with ice.[9]
-
Slowly add finely ground potassium permanganate in portions, maintaining a low temperature.[9]
-
Stir the reaction mixture for several hours until the purple color disappears.
-
Work-up: Filter the mixture to remove manganese dioxide. Acidify the filtrate with concentrated sulfuric acid, which may cause the precipitation of the corresponding benzoic acid derivative.[9]
-
Esterification: Add ethanol to the acidic solution and reflux for 4-6 hours.
-
Purification: Cool the reaction mixture and neutralize any remaining acid with a sodium carbonate solution. Extract the crude ester with benzene or toluene.[9]
-
Wash the organic layer with a saturated sodium bisulfite solution to remove unreacted aldehydes, followed by a water wash.[9]
-
Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.[9]
-
The final product can be further purified by vacuum distillation.[9]
Visualizing the Concepts
The Impact of Fluorination on Reactivity
The following diagram illustrates how the electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbons in a benzoylformate molecule.
Caption: Electronic effects of fluorine on the benzoylformate scaffold.
Experimental Workflow: Synthesis and Purification
This diagram outlines the key steps in the synthesis and purification of a benzoylformate derivative.
Caption: Workflow for benzoylformate synthesis and purification.
Conclusion and Future Outlook
The strategic incorporation of fluorine into the benzoylformate scaffold offers a powerful and versatile strategy for modulating physicochemical properties, enhancing chemical reactivity, and improving biological activity. As demonstrated, fluorination can lead to compounds with increased metabolic stability, altered lipophilicity, and enhanced potency as enzyme inhibitors. While the effects of fluorination are context-dependent and require empirical validation, the principles outlined in this guide provide a solid foundation for the rational design of novel benzoylformate derivatives. Future research will undoubtedly continue to uncover nuanced structure-activity relationships and expand the applications of these valuable chemical entities in both academic and industrial settings.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zjwintime.com [zjwintime.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-based inactivation of benzoylformate decarboxylase, a thiamin diphosphate-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Deconstructing the Difluoro Code: A Spectroscopic Guide to Confirming Ethyl 3,4-difluorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. Ethyl 3,4-difluorobenzoylformate, a halogenated aromatic ketoester, presents a unique structural puzzle that demands a multi-faceted analytical approach for unambiguous confirmation. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively identify this compound, offering insights into the causality behind experimental choices and providing a framework for self-validating protocols.
The Significance of Structural Confirmation
This compound's potential applications in medicinal chemistry and materials science are intrinsically linked to its specific isomeric structure. The presence and positioning of the fluorine atoms on the benzene ring, along with the ethyl benzoylformate backbone, dictate its reactivity, bioavailability, and material properties. Misidentification of isomers, such as Ethyl 3,5-difluorobenzoylformate, could lead to erroneous research outcomes and developmental dead-ends. Therefore, a rigorous and comprehensive spectroscopic analysis is not merely a procedural step but a foundational requirement for any further investigation.
A Symphony of Spectra: The Four Pillars of Confirmation
Proton Nuclear Magnetic Resonance (¹H NMR): Mapping the Proton Landscape
¹H NMR spectroscopy is the first line of inquiry, providing detailed information about the chemical environment of the hydrogen atoms within the molecule. The predicted ¹H NMR spectrum of this compound offers a distinct fingerprint.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-7.9 | m | 1H | Ar-H |
| ~7.6-7.7 | m | 1H | Ar-H |
| ~7.3-7.4 | m | 1H | Ar-H |
| 4.45 | q | 2H | -O-CH₂ -CH₃ |
| 1.42 | t | 3H | -O-CH₂-CH₃ |
Interpretation and Comparative Analysis
-
Aromatic Region (δ 7.3-7.9): The complex multiplet pattern in this region is characteristic of a trisubstituted benzene ring with fluorine atoms. The electron-withdrawing nature of the fluorine atoms and the benzoylformate group deshields the aromatic protons, causing them to resonate at a lower field. Comparison with the simpler aromatic signals of ethyl benzoylformate (which typically shows multiplets around δ 8.0 and 7.5-7.7) highlights the influence of the fluorine substituents. The specific splitting patterns, if resolved, would be crucial for confirming the 3,4-substitution pattern due to specific proton-fluorine coupling constants.
-
Ethyl Group (δ 4.45 and 1.42): The quartet at δ 4.45 and the triplet at δ 1.42 are the classic signature of an ethyl ester group. The quartet arises from the methylene protons (-CH₂-) being split by the three adjacent methyl protons, and the triplet is due to the methyl protons (-CH₃) being split by the two adjacent methylene protons. This pattern is a reliable indicator of the ethyl formate moiety and would be consistent across different benzoylformate analogs.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure quantitative integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and reference the residual solvent peak (CDCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum to a series of single lines, each representing a unique carbon environment.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C =O (ketone) |
| ~163 | C =O (ester) |
| ~155 (d) | C -F |
| ~153 (d) | C -F |
| ~130 (d) | Ar-C |
| ~125 (d) | Ar-C |
| ~120 (d) | Ar-C |
| ~118 (d) | Ar-C |
| 62.5 | -O-CH₂ -CH₃ |
| 14.1 | -O-CH₂-CH₃ |
Note: The aromatic carbon signals are expected to be doublets (d) due to carbon-fluorine coupling.
Interpretation and Comparative Analysis
-
Carbonyl Carbons (δ ~185 and ~163): The two downfield signals correspond to the ketone and ester carbonyl carbons, respectively. Their chemical shifts are characteristic of these functional groups.
-
Aromatic Carbons (δ ~118-155): The signals for the aromatic carbons are significantly influenced by the fluorine substituents. The carbons directly bonded to fluorine will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF). The other aromatic carbons will also exhibit smaller two- and three-bond couplings (²JCF and ³JCF). Comparing this complex pattern with the simpler aromatic region of ethyl benzoylformate provides strong evidence for the presence and location of the fluorine atoms. The specific chemical shifts and coupling constants are diagnostic of the 3,4-difluoro substitution pattern. For instance, the spectrum would differ significantly from that of the 3,5-difluoro isomer.
-
Ethyl Group Carbons (δ 62.5 and 14.1): These signals are characteristic of the ethyl ester and are consistent with the ¹H NMR data.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.
-
Instrumentation: A 125 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and referencing (CDCl₃ at δ 77.16 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1690 | Strong | C=O stretch (ketone) |
| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1250-1300 | Strong | C-O stretch (ester) |
| ~1100-1200 | Strong | C-F stretch |
Interpretation and Comparative Analysis
-
Carbonyl Stretching (νC=O): The two strong absorption bands around 1735 cm⁻¹ and 1690 cm⁻¹ are characteristic of the ester and ketone carbonyl groups, respectively. The presence of two distinct C=O stretches is a key feature.
-
Aromatic and Aliphatic C-H Stretching (νC-H): The absorptions above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the ethyl group.
-
C-F Stretching (νC-F): The strong absorption in the 1100-1200 cm⁻¹ region is a clear indication of the presence of carbon-fluorine bonds. Comparison with the FT-IR spectrum of ethyl benzoylformate, which lacks this prominent C-F stretch, provides compelling evidence for the fluorination of the aromatic ring.
-
Aromatic C=C Stretching (νC=C): The absorptions around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the aromatic ring.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern upon ionization.
Predicted Mass Spectrum Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 214 (corresponding to the molecular formula C₁₀H₈F₂O₃)
-
Key Fragment Ions:
-
m/z = 185 ([M - C₂H₅]⁺) - Loss of the ethyl group.
-
m/z = 169 ([M - OC₂H₅]⁺) - Loss of the ethoxy group.
-
m/z = 141 ([F₂C₆H₃CO]⁺) - The difluorobenzoyl cation, a very characteristic fragment.
-
m/z = 113 ([F₂C₆H₃]⁺) - Loss of CO from the difluorobenzoyl cation.
-
Interpretation and Comparative Analysis
-
Molecular Ion Peak: The presence of a molecular ion peak at m/z 214 is the primary confirmation of the compound's molecular weight.
-
Fragmentation Pattern: The fragmentation pattern provides a roadmap to the molecule's structure. The loss of the ethoxy group (m/z 169) and the presence of the difluorobenzoyl cation (m/z 141) are highly diagnostic. Comparing this fragmentation pattern with that of ethyl benzoylformate (M⁺ at m/z 178 and a benzoyl cation at m/z 105) clearly demonstrates the presence of the two fluorine atoms on the aromatic ring.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and propose structures for the major fragment ions.
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the logical flow of the spectroscopic analysis and the correlation between the data and the molecular structure.
Experimental Workflow
Caption: Workflow for the spectroscopic confirmation of this compound.
Structure-Spectra Correlation
Caption: Correlation between the structure and key spectroscopic features.
Conclusion: A Self-Validating Approach to Structural Certainty
The definitive structural confirmation of this compound is achieved not by a single technique, but by the convergence of evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each method provides a unique and essential layer of information, and their collective interpretation forms a self-validating system. By comparing the predicted and experimental data with that of known structural analogs, researchers can confidently and unambiguously identify this important molecule, paving the way for its successful application in drug discovery and materials science. This guide provides the framework for such a rigorous and scientifically sound analysis.
A Comparative Guide to the Validation of HPLC Methods for Purity Assessment of Ethyl 3,4-difluorobenzoylformate
This guide provides a comprehensive framework for the development and validation of analytical methods for assessing the purity of Ethyl 3,4-difluorobenzoylformate, a key intermediate in pharmaceutical synthesis. The purity of such starting materials is a critical determinant of the final drug product's safety and efficacy. We will explore a primary High-Performance Liquid Chromatography (HPLC) method, compare it with an alternative Gas Chromatography (GC) approach, and detail the rigorous validation process mandated by international regulatory standards.
The narrative is grounded in the principles of causality, ensuring that each experimental choice is justified, and every protocol is designed as a self-validating system. All claims and standards are supported by authoritative references, adhering to the highest standards of scientific integrity.
The Analytical Imperative: Why Purity Matters
This compound is a fluorinated aromatic ketone and ester, a structural motif common in modern pharmacologically active molecules. Impurities, which can originate from starting materials, by-products of synthesis, or degradation, can have unintended toxicological effects or alter the therapeutic efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, validated analytical method is not merely a quality control check; it is a cornerstone of patient safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for this type of analysis due to its precision, versatility, and ability to separate complex mixtures.[1]
Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
For a non-volatile, polar organic molecule like this compound, a reversed-phase HPLC method offers the best combination of resolution, sensitivity, and robustness.
Causality Behind the Method:
-
Stationary Phase (Column): A C18 (octadecylsilyl) column is the logical first choice. The nonpolar C18 chains provide effective hydrophobic interaction with the aromatic ring of the analyte, allowing for excellent separation from more polar or less retained impurities. A column with dimensions like 4.6 mm x 150 mm and 5 µm particle size provides a good balance between efficiency and backpressure.[2]
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 20 mM Ammonium Acetate, pH 4.0) and an organic modifier (e.g., Acetonitrile) is optimal. The buffer is critical for maintaining a consistent pH, which prevents shifts in retention time and peak tailing by ensuring the analyte's ionization state is constant. Acetonitrile is chosen for its low UV cutoff and viscosity. A gradient allows for the elution of a wider range of impurities with varying polarities in a reasonable timeframe.
-
Detection: The difluorobenzoyl chromophore is expected to have a strong UV absorbance. A Diode Array Detector (DAD) is superior to a simple UV detector, as it allows for the determination of the absorbance maximum (λmax), likely around 250 nm, and crucially, enables peak purity analysis to check for co-eluting impurities.[2]
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
Chromatograph: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18, 4.6 x 150 mm, 5 µm (e.g., CapcellPak MG).[2]
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient from 40% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 250 nm.
-
-
Standard Preparation:
-
Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample identically to the standard to achieve a target concentration of 100 µg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject 10 µL of the standard and sample solutions.
-
Record the chromatograms and calculate the purity by area percent normalization.
-
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
While HPLC is preferred, Gas Chromatography is a powerful alternative, particularly for assessing volatile impurities such as residual solvents or thermally stable, low-molecular-weight by-products.[1][3] The analyte itself has a boiling point of approximately 247°C, making it amenable to GC analysis.[4]
Causality Behind the Method:
-
Principle: GC separates compounds based on their volatility and interaction with the stationary phase. The sample is vaporized in a heated inlet and carried by an inert gas through a capillary column.[3]
-
Stationary Phase (Column): A mid-polarity column, such as one coated with 5% phenyl / 95% dimethylpolysiloxane (e.g., HP-5), is suitable for separating aromatic compounds.
-
Injector and Detector: A split/splitless inlet is used to introduce a small, precise volume of the sample onto the column. A Flame Ionization Detector (FID) is ideal as it is robust and provides a near-universal response for organic compounds, making it excellent for quantitative purity analysis by area percent.[5]
-
Temperature Program: A temperature gradient is necessary to first elute highly volatile compounds (like solvents) at a low temperature, followed by a ramp to a higher temperature to elute the main analyte and less volatile impurities.
Experimental Protocol: GC-FID Purity Assay
-
System Preparation:
-
Chromatograph: Agilent Intuvo 9000 GC or equivalent, equipped with a split/splitless inlet and FID.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Inlet Temperature: 250°C, Split ratio 50:1.
-
Oven Program: Hold at 60°C for 2 min, ramp at 10°C/min to 260°C, hold for 5 min.
-
Detector Temperature: 300°C.
-
-
Standard and Sample Preparation:
-
Accurately prepare a solution of the reference standard and sample in a suitable solvent (e.g., Acetone) to a concentration of ~1 mg/mL.
-
-
Analysis:
-
Inject 1 µL of the standard and sample solutions.
-
Record the chromatograms and calculate purity by area percent.
-
Head-to-Head Method Comparison
| Feature | HPLC-UV | Gas Chromatography (GC-FID) |
| Applicability | Ideal for non-volatile, thermally labile, and high molecular weight compounds. The primary choice for this analyte. | Best for volatile and thermally stable compounds. Good for detecting residual solvents and volatile impurities.[1] |
| Sensitivity | High, especially with modern DAD detectors. Can reach low µg/mL to ng/mL levels. | Very high for hydrocarbons. FID is sensitive to compounds that combust, providing low ng to pg detection. |
| Selectivity | Excellent selectivity based on polarity differences. Can be finely tuned with mobile phase composition and pH. | Excellent selectivity based on boiling point differences. Orthogonal to HPLC, providing complementary information. |
| Speed | Typical run times are 15-30 minutes. Can be reduced with UPLC technology.[6][7] | Run times are often similar, around 20-30 minutes, dictated by the temperature program. |
| Solvent Use | Higher consumption of organic solvents (Acetonitrile, Methanol). | Minimal solvent use (only for sample prep). Uses compressed gases which are less costly. |
| Impurity Profile | Detects non-volatile synthesis by-products, related substances, and degradation products. | Detects volatile starting materials, by-products, and residual solvents.[8] |
The Validation Framework: Adhering to ICH Q2(R1)
Method validation provides documented evidence that the procedure is suitable for its intended purpose. The following parameters must be assessed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[9][10][11][12]
Workflow for HPLC Method Validation
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oshadhi.co.uk [oshadhi.co.uk]
- 4. Ethyl 3,5-difluorobenzoylformate | C10H8 F2 O3 - BuyersGuideChem [buyersguidechem.com]
- 5. agilent.com [agilent.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Review of Difluorinated Building Blocks in Organic Synthesis: A Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become an indispensable tool in modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Among the diverse array of fluorinated motifs, difluorinated building blocks have emerged as particularly versatile tools for molecular design. This guide provides an in-depth comparative review of three key classes of difluorinated building blocks: the difluoromethyl group (-CF₂H), the gem-difluoroalkene group (>C=CF₂), and the gem-difluorocyclopropane group. By examining their synthesis, reactivity, and impact on molecular properties, this guide aims to equip researchers with the knowledge to make informed decisions in the selection and application of these powerful synthetic tools.
The Pivotal Role of Fluorine in Modern Chemistry
The introduction of fluorine into organic scaffolds can induce significant changes in a molecule's properties. The high electronegativity of fluorine can alter the acidity and basicity of neighboring functional groups, influence molecular conformation, and create unique non-covalent interactions. Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, often leading to enhanced metabolic stability by blocking sites of oxidative metabolism.[1][2] It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, a testament to the transformative impact of this element in medicinal chemistry.[3]
This guide will focus on building blocks containing the difluoromethylene (-CF₂-) unit, a motif that serves as a versatile bioisostere for various functional groups, including carbonyls, ethers, and methylene groups.[4] We will delve into the distinct characteristics of the difluoromethyl, gem-difluoroalkene, and gem-difluorocyclopropane functionalities, providing a comparative analysis to aid in their strategic application.
The Difluoromethyl Group (-CF₂H): A Lipophilic Hydrogen Bond Donor
The difluoromethyl group has garnered significant attention as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[5] Its ability to act as a weak hydrogen bond donor, a consequence of the electron-withdrawing fluorine atoms acidifying the C-H bond, allows it to mimic the hydrogen bonding capabilities of these functional groups while offering improved metabolic stability and altered lipophilicity.[6]
Physicochemical Properties and Bioisosteric Relationships
The introduction of a difluoromethyl group can have a nuanced effect on a molecule's lipophilicity (LogP). While often considered to increase lipophilicity compared to a methyl group, the effect is context-dependent and can be influenced by the surrounding molecular environment.[6] The primary advantage of the -CF₂H group lies in its ability to serve as a metabolically stable surrogate for functionalities prone to oxidation.
Table 1: Comparative Physicochemical Properties of the Difluoromethyl Group and its Bioisosteres
| Property | -CH₃ | -OH | -SH | -NH₂ | -CF₂H |
| Hydrogen Bond Donor | No | Yes | Yes | Yes | Yes (weak) |
| Lipophilicity (Hansch π) | +0.5 | -1.0 to 0.0 | +0.4 | -1.2 | +0.1 to +0.4 |
| Metabolic Stability | Variable | Low | Low | Low | High |
| pKa of adjacent acid | ~4.8 | ~4.5 | ~4.2 | ~4.9 | ~3.8 |
Synthetic Strategies for Introducing the Difluoromethyl Group
Several methods have been developed for the introduction of the difluoromethyl group. A common approach involves the deoxyfluorination of aldehydes using reagents like diethylaminosulfur trifluoride (DAST). However, more recent and versatile methods utilize difluorocarbene precursors or direct difluoromethylation reagents.
Experimental Protocol: Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
This protocol describes a convenient and scalable method for the synthesis of aryl difluoromethyl ethers from phenols.
Materials:
-
Phenol derivative
-
Sodium chlorodifluoroacetate (ClCF₂COONa)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the phenol (1.0 equiv) and potassium carbonate (2.0 equiv) in DMF, add sodium chlorodifluoroacetate (2.0 equiv).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl difluoromethyl ether.
Caption: Workflow for the synthesis of aryl difluoromethyl ethers.
The gem-Difluoroalkene Group (>C=CF₂): A Carbonyl Mimic and Versatile Intermediate
The gem-difluoroalkene moiety is a valuable bioisostere of the carbonyl group (C=O).[7] Its similar geometry and dipole moment allow it to mimic the interactions of a carbonyl group with biological targets, while offering enhanced metabolic stability and altered electronic properties.[8] Furthermore, the gem-difluoroalkene functionality serves as a versatile synthetic handle for further chemical transformations.
Comparative Properties and Applications
The replacement of a carbonyl group with a gem-difluoroalkene can lead to significant improvements in a drug candidate's profile. The increased metabolic stability arises from the resistance of the C=CF₂ bond to enzymatic reduction, a common metabolic pathway for ketones.
Table 2: Comparison of Carbonyl and gem-Difluoroalkene Groups
| Property | Carbonyl (C=O) | gem-Difluoroalkene (C=CF₂) |
| Geometry | Trigonal planar | Trigonal planar |
| Dipole Moment (approx.) | 2.3 - 2.8 D | 2.0 - 2.5 D |
| Hydrogen Bond Acceptor | Yes | Yes (weak) |
| Metabolic Stability | Susceptible to reduction | Generally stable |
| Reactivity | Electrophilic at carbon | Electrophilic at carbon, susceptible to nucleophilic attack |
Synthetic Routes to gem-Difluoroalkenes
The synthesis of gem-difluoroalkenes is often achieved through olefination reactions of aldehydes or ketones. The Wittig reaction and its variants, using difluoromethylidene phosphoranes, are commonly employed.
Experimental Protocol: gem-Difluoroalkenylation of Aldehydes using a Wittig-type Reaction
This protocol outlines a general procedure for the conversion of an aldehyde to a gem-difluoroalkene.
Materials:
-
Aldehyde derivative
-
(Bromodifluoromethyl)triphenylphosphonium bromide
-
Zinc dust
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of (bromodifluoromethyl)triphenylphosphonium bromide (1.5 equiv) and zinc dust (1.5 equiv) in anhydrous THF at room temperature, add a solution of the aldehyde (1.0 equiv) in anhydrous THF.
-
Heat the reaction mixture to reflux for 12-16 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired gem-difluoroalkene.
References
- 1. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00670J [pubs.rsc.org]
- 2. Efficient Drug Lead Discovery and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized Ethyl 3,4-difluorobenzoylformate: Titration vs. Chromatographic and Spectroscopic Methods
For researchers and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable downstream applications and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 3,4-difluorobenzoylformate, a key building block in the synthesis of various pharmaceuticals, is no exception. Ensuring its purity is paramount. This guide provides an in-depth comparison of classical and modern analytical techniques for the purity assessment of this compound, with a focus on the often-overlooked utility of titration in a modern laboratory setting. We will explore the nuances of saponification back-titration and compare its performance against High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Importance of Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can be misleading. Each method has its own set of advantages and limitations, and impurities that are invisible to one technique may be readily detected by another. Therefore, employing orthogonal methods—techniques that measure the same property through different physical or chemical principles—provides a more complete and trustworthy purity profile.[1] This guide will demonstrate how a well-validated titration method can serve as a robust, cost-effective component of an orthogonal approach to purity assessment.
Titration: A Classic Method with Modern Relevance
While often perceived as a dated technique, acid-base titration, specifically saponification back-titration, remains a powerful tool for the quantitative analysis of esters like this compound.[2][3] The principle is based on the hydrolysis of the ester in the presence of a known excess of a strong base (saponification). The unreacted base is then titrated with a standardized acid to determine the amount of base consumed by the ester, which is directly proportional to the amount of the ester in the sample.[4][5]
Experimental Protocol: Purity Determination of this compound by Saponification Back-Titration
This protocol is designed to be a self-validating system, incorporating steps for standardization and a blank determination to ensure accuracy and trustworthiness, in line with principles outlined in USP <1225>.[6][7]
Materials:
-
This compound sample
-
Ethanolic potassium hydroxide (KOH) solution (~0.5 M), standardized
-
Hydrochloric acid (HCl) solution (~0.5 M), standardized
-
Phenolphthalein indicator solution
-
Ethanol (95%)
-
Deionized water
-
Primary standard potassium hydrogen phthalate (KHP)
-
Reflux apparatus
-
Burette, pipette, conical flasks, and analytical balance
Step-by-Step Methodology:
-
Standardization of HCl Solution:
-
Accurately weigh approximately 0.8 g of dried KHP into a conical flask.
-
Dissolve in 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate with the ~0.5 M NaOH solution until a faint pink color persists for 30 seconds.
-
Record the volume of NaOH solution used and calculate its exact molarity.
-
Use this standardized NaOH to then standardize the ~0.5 M HCl solution.
-
-
Standardization of Ethanolic KOH Solution:
-
Pipette 25.00 mL of the ~0.5 M ethanolic KOH solution into a conical flask.
-
Add 50 mL of deionized water and 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized ~0.5 M HCl solution until the pink color disappears.
-
Record the volume of HCl solution used and calculate the exact molarity of the ethanolic KOH solution.
-
-
Sample Analysis:
-
Accurately weigh approximately 1.5 g of the synthesized this compound into a round-bottom flask.
-
Pipette 50.00 mL of the standardized ~0.5 M ethanolic KOH solution into the flask.
-
Attach a reflux condenser and heat the mixture in a water bath at 80-85°C for 1 hour to ensure complete saponification.[8]
-
Allow the solution to cool to room temperature.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the excess (unreacted) KOH with the standardized ~0.5 M HCl solution until the pink color disappears. Record the volume of HCl used.
-
-
Blank Determination:
-
Pipette 50.00 mL of the standardized ~0.5 M ethanolic KOH solution into a round-bottom flask (without the sample).
-
Treat the blank identically to the sample, including the reflux step.
-
Titrate with the standardized ~0.5 M HCl solution and record the volume of HCl used.
-
Calculation of Purity:
The purity of this compound is calculated using the following formula:
Purity (%) = [((V_blank - V_sample) × M_HCl × MW_ester) / (W_sample × 2)] × 100
Where:
-
V_blank = Volume of HCl used for the blank titration (mL)
-
V_sample = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the standardized HCl solution (mol/L)
-
MW_ester = Molecular weight of this compound (216.16 g/mol )
-
W_sample = Weight of the sample (g)
-
The factor of 2 is not needed in this 1:1 stoichiometry. The corrected formula should be: Purity (%) = [((V_blank - V_sample) × M_HCl × MW_ester) / (W_sample)] × 100
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
- 3. scribd.com [scribd.com]
- 4. quora.com [quora.com]
- 5. scribd.com [scribd.com]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 8. Aquadocs Repository [aquadocs.org]
A Senior Application Scientist's Guide to In-Silico ADMET Prediction for Ethyl 3,4-difluorobenzoylformate Derivatives
In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is not just a mantra; it is a critical strategy for survival. The attrition of promising drug candidates in late-stage clinical trials, often due to unforeseen pharmacokinetic or toxicity issues, represents a monumental loss of time and resources.[1][2] It is in this context that in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has transitioned from a supplementary tool to an indispensable component of the discovery pipeline.[3][4]
This guide offers a comparative analysis of computational methodologies for predicting the ADMET profiles of novel chemical entities, using Ethyl 3,4-difluorobenzoylformate derivatives as a case study. As a class of compounds with potential therapeutic applications, understanding their drug-like properties from the outset is paramount. We will explore the foundational principles behind key predictive technologies, compare leading open-access platforms, and provide a detailed, replicable protocol for generating a comprehensive ADMET profile.
The 'Why': Foundational Pillars of In-Silico ADMET Modeling
Before delving into the practical "how," it is crucial to understand the causality behind the primary computational methods. The choice of model is dictated by the complexity of the biological question being asked.
-
Quantitative Structure-Activity Relationship (QSAR): This is the cornerstone of predictive toxicology and pharmacology. QSAR models are built on the principle that the biological activity of a chemical is directly related to its molecular structure.[5][6] By analyzing large datasets of compounds with known properties, these models identify quantitative relationships between molecular descriptors (e.g., size, lipophilicity, electronic properties) and an ADMET endpoint.[7][8] Their strength lies in their speed and ability to screen vast virtual libraries, making them ideal for initial filtering of compound collections.[9]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models represent a more mechanistic and sophisticated approach. Instead of relying solely on statistical correlations, they simulate the fate of a compound in a virtual biological system.[10] These models are composed of compartments representing real organs and tissues, interconnected by blood flow.[10] By integrating physicochemical data of the drug with physiological parameters of the species (human or animal), PBPK models can predict concentration-time profiles in various organs, offering deeper insights into drug distribution and clearance.[11][12][13]
-
Machine Learning (ML) and Artificial Intelligence (AI): The latest evolution in this field involves the application of advanced ML algorithms, such as deep neural networks.[4][14] These methods can uncover highly complex, non-linear relationships within large datasets that may be missed by traditional QSAR approaches, leading to more accurate and robust predictive models.[14][15]
Comparative Analysis of Open-Access ADMET Prediction Platforms
For researchers in academic or small biotech settings, a wealth of powerful, free-to-use web-based tools are available.[2][16] The key is to use multiple tools for prediction and to compare the results, a process that provides a form of internal validation.[16] Below is a comparison of several widely-used platforms.
| Tool Name | Primary Function / Endpoints | Underlying Methodology | Key Strengths & Considerations |
| SwissADME | Physicochemical properties, Drug-likeness (e.g., Lipinski's Rule), Pharmacokinetics (GI absorption, BBB permeability), CYP inhibition.[17] | Combination of fragmental methods, machine learning, and established rules. | User-friendly interface; provides the "BOILED-Egg" model for a quick assessment of passive absorption and brain penetration. Excellent for initial screening. |
| pkCSM | Comprehensive ADME prediction (Absorption, Distribution, Metabolism, Excretion) and Toxicity prediction.[18][19] | Graph-based signatures and machine learning models. | Predicts a wide range of endpoints, including volume of distribution, total clearance, and various toxicity metrics like AMES toxicity and hERG inhibition. |
| admetSAR | ADMET profiling for drug discovery and environmental hazard assessment.[20][21] | QSAR models based on MACCS and Morgan fingerprints. | Features a large, manually curated database.[22] Provides an "Applicability Domain" assessment to gauge the reliability of the prediction for a given molecule.[23] |
| ProTox-II | Prediction of various toxicity endpoints, including organ toxicity (e.g., hepatotoxicity), toxicological pathways, and toxicity targets. | Machine learning models incorporating molecular similarity and toxic fragments. | Offers prediction of LD50 values and toxicity classes. Useful for a more focused toxicological assessment. |
| ADMET-AI | Fast and accurate prediction of over 40 ADMET properties. | Graph neural network architecture (Chemprop-RDKit).[24] | Optimized for speed, capable of handling up to 1,000 molecules at once. Models are benchmarked against the Therapeutics Data Commons (TDC).[24] |
Workflow for In-Silico ADMET Profiling
This section outlines the logical flow from a novel chemical structure to a comprehensive, interpretable ADMET report. The process emphasizes a multi-tool approach to build confidence in the predicted profile.
Caption: In-Silico ADMET Prediction Workflow.
Experimental Protocol: ADMET Profile of this compound
This protocol provides a step-by-step methodology for predicting the ADMET properties of our example compound.
Compound: this compound SMILES String: O=C(C(=O)OCC)c1cc(F)c(F)cc1
Step 1: Physicochemical and Pharmacokinetic Screening (SwissADME)
-
Navigate to the SwissADME web server.
-
In the "List of SMILES" text box, paste the SMILES string: O=C(C(=O)OCC)c1cc(F)c(F)cc1.
-
Click "Run" to start the prediction.
-
Analysis:
-
Physicochemical Properties: Record the Molecular Weight, LogP (consensus value), and Water Solubility (ESOL).
-
Drug-Likeness: Check for any violations of Lipinski's Rule of Five. The rule states that poor absorption or permeation is more likely when there are more than 5 H-bond donors, 10 H-bond acceptors, the molecular weight is over 500, and the LogP is over 5.[23]
-
Pharmacokinetics: Note the predicted GI absorption (High/Low) and whether the compound is predicted to be a Blood-Brain Barrier (BBB) permeant.
-
Step 2: Expanded ADME Profiling (pkCSM)
-
Navigate to the pkCSM-pharmacokinetics web server.
-
Enter the SMILES string into the prediction tool.
-
Click the appropriate button to predict the properties.
-
Analysis:
-
Metabolism: Check if the compound is predicted to be a substrate or inhibitor of key Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[1]
-
Excretion: Record the predicted Total Clearance value. This parameter is crucial for determining the dosing interval.
-
Step 3: Toxicity Assessment (ProTox-II)
-
Navigate to the ProTox-II web server.
-
Input the SMILES string using the drawing tool or by pasting it directly.
-
Initiate the toxicity prediction.
-
Analysis:
-
Hepatotoxicity: Note the prediction and the probability score. Drug-induced liver injury is a major reason for drug withdrawal.
-
Carcinogenicity & Mutagenicity: Record the predictions for these critical long-term toxicity endpoints.
-
Cardiotoxicity (hERG Inhibition): Check the prediction for inhibition of the hERG potassium channel, a key indicator of potential cardiotoxicity.
-
Data Synthesis and Interpretation
The power of this process lies in consolidating the data from multiple sources into a single, comprehensive profile. This allows for a holistic assessment of the derivative's potential.
Predicted ADMET Profile for this compound
| Parameter | Predicted Value / Classification | Tool(s) Used | Implication in Drug Development |
| Physicochemical | |||
| Molecular Weight | 214.15 g/mol | SwissADME | Favorable (within Lipinski's limits). |
| LogP | ~2.0 - 2.5 | SwissADME, pkCSM | Optimal lipophilicity for cell membrane permeability. |
| Water Solubility | Moderately Soluble | SwissADME | May require formulation strategies for aqueous delivery. |
| Drug-Likeness | |||
| Lipinski's Rule | 0 Violations | SwissADME | High likelihood of good oral bioavailability. |
| Absorption | |||
| GI Absorption | High | SwissADME | Suitable for oral administration. |
| Distribution | |||
| BBB Permeant | Yes | SwissADME | Potentially suitable for CNS targets, but also a risk for CNS side effects. |
| Metabolism | |||
| CYP2D6 Inhibitor | No | pkCSM | Low risk of drug-drug interactions involving this pathway. |
| CYP3A4 Inhibitor | Yes | pkCSM | Potential for significant drug-drug interactions; requires further in-vitro testing. |
| Toxicity | |||
| hERG I Inhibitor | No | pkCSM | Low risk of cardiotoxicity. |
| Hepatotoxicity | Yes (High Probability) | ProTox-II | Significant Red Flag. This derivative has a high predicted risk of liver toxicity. |
| AMES Toxicity | No | pkCSM | Low risk of mutagenicity. |
Expert Interpretation: The in-silico profile of this compound reveals a mixed but informative picture. The compound exhibits excellent drug-like properties according to Lipinski's rules, with predictions for high GI absorption and optimal lipophilicity. However, two significant liabilities have been identified: potential inhibition of the major metabolic enzyme CYP3A4 and a high probability of hepatotoxicity. These two findings alone would strongly guide the next steps in a drug discovery program. The priority would be to synthesize new derivatives that modify the structure to mitigate the predicted liver toxicity and reduce CYP3A4 inhibition, while attempting to retain the favorable absorption and distribution characteristics.
The Interplay of ADMET Properties
It is crucial to recognize that ADMET properties are not independent variables. They exist in a complex, interconnected system where a change in one property can influence all others. This relationship underscores the need for multi-parameter optimization in lead development.
Caption: Interconnectivity of ADMET Properties.
Conclusion
The in-silico prediction of ADMET properties is a powerful, data-driven strategy to de-risk and accelerate the drug discovery process. By leveraging a suite of computational tools, researchers can build a comprehensive profile of novel molecules like this compound derivatives before committing to costly and time-consuming synthesis and in-vitro testing. This early-stage assessment allows for the rational design of better, safer molecules, ultimately increasing the probability of success in bringing new therapies to patients. The key to success is not to treat these predictions as absolute truth, but as a robust, evidence-based guide for decision-making and a roadmap for focused experimental validation.[25][26]
References
- 1. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADMET profiling: Significance and symbolism [wisdomlib.org]
- 4. drugpatentwatch.com [drugpatentwatch.com]
- 5. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Predicting Drug-induced Hepatotoxicity Using QSAR and Toxicogenomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Physiologically based pharmacokinetic modelling - Wikipedia [en.wikipedia.org]
- 11. Physiologically Based Pharmacokinetic (PBPK) Software - Simulations Plus [simulations-plus.com]
- 12. certara.com [certara.com]
- 13. certara.com [certara.com]
- 14. m.youtube.com [m.youtube.com]
- 15. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 16. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 21. admetSAR [lmmd.ecust.edu.cn]
- 22. Directory of in silico Drug Design tools [click2drug.org]
- 23. admetSAR 3.0: about [lmmd.ecust.edu.cn]
- 24. ADMET-AI [admet.ai.greenstonebio.com]
- 25. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: A Practical Guide to the Safe Handling of Ethyl 3,4-difluorobenzoylformate
For the pioneering researcher, stepping into the unknown is the very essence of discovery. Yet, with novel compounds like Ethyl 3,4-difluorobenzoylformate, this journey into uncharted territory demands a commensurate level of caution and preparedness. While a specific Safety Data Sheet (SDS) for this precise molecule remains to be published, a deep understanding of chemical principles and a careful analysis of structurally analogous compounds can illuminate the path to safe and effective handling. This guide is crafted to provide you, our trusted colleague in research, with a robust framework for managing this compound in the laboratory, ensuring that your focus remains firmly on scientific advancement, underpinned by an unwavering commitment to safety.
A Proactive Approach to Hazard Assessment
In the absence of a dedicated SDS, we turn to the established safety profiles of close chemical relatives to construct a reliable operational paradigm. Our assessment synthesizes data from compounds such as Ethyl 3,5-difluorobenzoylformate, Ethyl 3,4-difluorobenzoate, and other fluorinated benzoylformate esters. This "read-across" approach, a cornerstone of toxicological assessment, allows us to anticipate the potential hazards of this compound.
Based on this analysis, it is prudent to assume the compound may be:
Furthermore, like many organic esters, it should be regarded as a combustible liquid. Thermal decomposition may lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]
Core Principles of Safe Handling: Your Personal Protective Equipment (PPE) Matrix
The selection of appropriate Personal Protective Equipment is your first and most critical line of defense. The following table provides a clear, task-oriented guide to the minimum required PPE.
| Laboratory Task | Eye Protection | Hand Protection | Body and Respiratory Protection |
| Aliquotting and Weighing | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat; use in a chemical fume hood |
| Solution Preparation | Chemical safety goggles with a face shield | Nitrile or neoprene gloves | Lab coat; use in a chemical fume hood |
| Running Reactions | Chemical safety goggles with a face shield | Nitrile or neoprene gloves | Lab coat; ensure adequate ventilation or use in a fume hood |
| Work-up and Purification | Chemical safety goggles with a face shield | Nitrile or neoprene gloves | Lab coat; use in a chemical fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat |
A Step-by-Step Protocol for Safe Handling and Disposal
Adherence to a standardized, methodical workflow is paramount for minimizing risk. The following protocol outlines the essential steps for the safe handling of this compound, from initial preparation to final disposal.
Preparation and Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize the risk of inhalation.[1] Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the compound.
-
Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the chemical.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5] Store away from strong oxidizing agents and strong bases.[4]
Accidental Release and Emergency Procedures:
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, diatomaceous earth) and place it in a suitable, closed container for disposal.[2] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. If skin irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air.[1][3] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.
Disposal Plan:
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4] Dispose of contents and container to an approved waste disposal plant. Do not empty into drains.[4]
Visualizing Your Safety Workflow
To further clarify the procedural logic for safe handling, the following diagram illustrates the key decision points and actions from preparation to disposal.
Caption: A flowchart outlining the key steps and decision points for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
